4-Ethylcatechol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGBNBLMBSXEM-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661955 | |
| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189508-64-2 | |
| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylcatechol-d5: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Ethylcatechol-d5, a deuterated analog of 4-ethylcatechol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.
Chemical Properties and Structure
This compound is a stable isotope-labeled form of 4-ethylcatechol, a phenolic compound found in various natural sources and recognized for its antioxidant and biological activities. The incorporation of five deuterium atoms in the ethyl group makes it a valuable internal standard for mass spectrometry-based quantitative analysis of 4-ethylcatechol in complex biological matrices.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound. For comparative purposes, the properties of the non-deuterated form, 4-ethylcatechol, are also provided where available.
| Property | This compound | 4-Ethylcatechol |
| CAS Number | 1189508-64-2[1] | 1124-39-6[2] |
| Molecular Formula | C₈H₅D₅O₂[1] | C₈H₁₀O₂[2] |
| Molecular Weight | 143.19 g/mol [1] | 138.16 g/mol [2] |
| Appearance | White to Off-White Solid | White to cream to pale brown fused solid[3] |
| Melting Point | Data not available | 34-45 °C[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Slightly soluble in chloroform and methanol |
| Isotopic Purity | Refer to Certificate of Analysis for lot-specific data[1] | Not Applicable |
Chemical Structure
The chemical structure of this compound consists of a catechol ring substituted with a deuterated ethyl group at the fourth position.
2D Structure:
SMILES: [2H]C([2H])([2H])C([2H])([2H])c1cc(O)c(O)cc1
Experimental Protocols
This section outlines representative experimental methodologies for the synthesis and analysis of this compound. These protocols are based on general methods for similar compounds and should be optimized for specific laboratory conditions.
Synthesis of this compound (Representative Protocol)
The synthesis of this compound can be achieved through a multi-step process involving the deuteration of a suitable precursor. A plausible synthetic route is outlined below.
Workflow for the Synthesis of this compound:
References
4-Ethylcatechol-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylcatechol-d5, a deuterated analog of the naturally occurring phenolic compound 4-Ethylcatechol. This document details its chemical properties, and summarizes key biological activities and relevant experimental protocols.
Core Compound Details
| Parameter | Value | Reference |
| CAS Number | 1189508-64-2 | [1] |
| Molecular Formula | C₈H₅D₅O₂ | N/A |
| Molecular Weight | 143.197 g/mol | N/A |
Biological Activity and Experimental Protocols
4-Ethylcatechol exhibits notable biological activities, including the modulation of key cellular pathways involved in detoxification and disease. Its deuterated form, this compound, serves as a valuable internal standard for quantitative analysis in metabolic and pharmacokinetic studies.
Inhibition of β-Glucuronidase
4-Ethylcatechol has been identified as a potent inhibitor of β-glucuronidase, an enzyme implicated in the reactivation of certain drug metabolites in the gut, which can lead to toxicity.
Quantitative Data
| Parameter | Value |
| IC₅₀ | 7.57 µM |
Experimental Protocol: β-Glucuronidase Inhibition Assay
This protocol is adapted from a study investigating the inhibitory effects of 4-Ethylcatechol on β-glucuronidase activity.
Materials:
-
β-Glucuronidase from E. coli
-
p-nitrophenyl-β-D-glucuronide (PNPG)
-
4-Ethylcatechol
-
Phosphate buffer (pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of 4-Ethylcatechol in phosphate buffer at various concentrations.
-
In a 96-well microplate, add 50 µL of the 4-Ethylcatechol solution and 50 µL of β-glucuronidase solution (12 U/mL in phosphate buffer).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of 0.6 mM PNPG to each well.
-
Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.
-
Calculate the percentage of inhibition for each concentration of 4-Ethylcatechol and determine the IC₅₀ value.
Activation of the Nrf2 Signaling Pathway
4-Ethylcatechol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.
Experimental Protocol: Nrf2 Activation Reporter Assay
This protocol describes a common method to assess the activation of the Nrf2 pathway using a reporter gene assay.
Materials:
-
Hepatocellular carcinoma (HepG2) cells
-
A reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-lactamase).
-
4-Ethylcatechol
-
Cell culture medium and reagents
-
Lysis buffer
-
Luciferase assay substrate or β-lactamase substrate
-
Luminometer or spectrophotometer
Procedure:
-
Transfect HepG2 cells with the ARE-reporter plasmid.
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-Ethylcatechol for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Normalize the reporter activity to cell viability and determine the fold induction of Nrf2 activity compared to untreated cells.
Induction of Oxidative DNA Damage
In the presence of copper ions, 4-Ethylcatechol can induce oxidative DNA damage.[2] This property is important for understanding its potential toxicological profile and its role in copper-mediated cellular damage.
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Cells to be treated (e.g., lymphocytes, cell lines)
-
4-Ethylcatechol
-
Copper (II) sulfate (CuSO₄)
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Treat the cells with 4-Ethylcatechol in the presence or absence of CuSO₄ for a defined time.
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis in an alkaline buffer to unwind the DNA and separate broken fragments from the nucleoid.
-
Neutralize and stain the DNA.
-
Visualize the "comets" using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Quantify the DNA damage using comet scoring software, typically by measuring the tail moment or percentage of DNA in the tail.
Signaling and Workflow Diagrams
Caption: Nrf2 Signaling Pathway Activation by 4-Ethylcatechol.
Caption: Experimental Workflow for the Comet Assay.
References
An In-depth Technical Guide on the Synthesis and Isotopic Purity of 4-Ethylcatechol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 4-Ethylcatechol-d5, a deuterated internal standard valuable for mass spectrometry-based quantification of 4-ethylcatechol. Given the absence of a directly published synthesis, this document outlines a chemically sound, multi-step pathway derived from established organic chemistry principles and analogous deuteration reactions. The guide includes detailed hypothetical experimental protocols, expected quantitative data, and essential visualizations to aid researchers in the preparation and characterization of this important analytical tool.
Introduction
4-Ethylcatechol is a phenolic compound found in various natural products, including wine, and is a biomarker for certain metabolic processes. Accurate quantification of 4-ethylcatechol in biological matrices is crucial for research in fields such as metabolomics, food science, and toxicology. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometric analyses by correcting for matrix effects and variations in sample processing. This guide details a proposed synthesis of this compound, focusing on the deuteration of the ethyl side chain, and discusses the analytical methods for verifying its isotopic purity.
Proposed Synthesis Pathway
A plausible and efficient route for the synthesis of this compound involves a two-step process starting from the commercially available 4-acetylcatechol. This pathway is advantageous as it introduces the deuterium atoms in the final step, a common strategy in the synthesis of labeled compounds.
The proposed synthesis is as follows:
-
Step 1: Wolff-Kishner Reduction of 4-Acetylcatechol. The carbonyl group of 4-acetylcatechol is reduced to a methylene group.
-
Step 2: Catalytic Deuteration. A subsequent catalytic deuteration step can be employed to introduce deuterium, though a one-pot reduction and deuteration is also conceivable under specific conditions. A more robust method involves the catalytic hydrogenation of a vinyl precursor. Therefore, an alternative and more direct route for deuteration of the side chain is the catalytic reduction of 4-vinylcatechol with deuterium gas.
For the purpose of this guide, we will focus on a pathway involving the reduction of 4-acetylcatechol, as it is a readily available starting material. A modified Clemmensen reduction using deuterated acid is a feasible approach.
Logical Workflow for Synthesis and Analysis
The overall process, from synthesis to final quality control, can be visualized as a structured workflow.
Caption: Overall workflow from synthesis to analysis of this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound.
Materials and Reagents
-
4-Acetylcatechol
-
Zinc dust, amalgamated (Zn(Hg))
-
Deuterium chloride (DCl) in D₂O (35 wt. %)
-
Deuterium oxide (D₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Synthesis of this compound via Modified Clemmensen Reduction
Caption: Proposed synthesis of this compound from 4-acetylcatechol.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add amalgamated zinc wool (prepared from zinc dust and mercuric chloride).
-
Add a solution of 4-acetylcatechol in a suitable solvent (e.g., toluene).
-
To this mixture, add a solution of deuterium chloride in deuterium oxide (DCl/D₂O).
-
The reaction mixture is heated to reflux with vigorous stirring for an extended period (e.g., 12-24 hours). Additional portions of DCl/D₂O may be added during the reaction to ensure complete reduction and deuteration.
-
After cooling to room temperature, the mixture is carefully decanted from the remaining zinc amalgam.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data
The following table summarizes the expected, illustrative quantitative data for the synthesis of this compound. Actual results may vary.
| Parameter | Expected Value | Method of Determination |
| Yield | ||
| Chemical Yield | 40-60% | Gravimetric analysis after purification |
| Isotopic Purity | ||
| Isotopic Enrichment | >98% | Mass Spectrometry |
| d5 Species | >95% | Mass Spectrometry |
| d4 Species | <3% | Mass Spectrometry |
| d3 Species | <1% | Mass Spectrometry |
| d0-d2 Species | <1% | Mass Spectrometry |
| Chemical Purity | ||
| Chemical Purity | >98% | HPLC, NMR |
Isotopic Purity Assessment
The determination of isotopic purity is critical for a stable isotope-labeled internal standard. The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the most direct method for determining the isotopic distribution of the synthesized this compound.
-
Technique: High-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) is employed.
-
Analysis: The mass spectrum of the deuterated compound is compared to that of an unlabeled 4-ethylcatechol standard. The relative intensities of the molecular ion peaks corresponding to the different deuterated species (d0 to d5) are used to calculate the isotopic distribution and the overall isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural confirmation and an estimation of deuterium incorporation.
-
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the ethyl group protons should be significantly diminished or absent, confirming successful deuteration. The integration of any residual proton signals in the ethyl group region relative to the aromatic protons can be used to estimate the degree of deuteration.
-
²H NMR: Deuterium NMR will show signals corresponding to the deuterium atoms on the ethyl group, providing direct evidence of their presence.
-
¹³C NMR: In the carbon-13 NMR spectrum, the signals for the carbons of the ethyl group will be split into multiplets due to coupling with deuterium, and their intensities will be reduced.
Conclusion
This technical guide outlines a viable, though hypothetical, synthetic strategy for the preparation of this compound. The proposed modified Clemmensen reduction of 4-acetylcatechol offers a direct route to this valuable internal standard. The provided experimental protocol, along with the expected quantitative data and analytical methodologies, serves as a comprehensive resource for researchers in need of this labeled compound for quantitative mass spectrometry. Careful execution of the synthesis and rigorous analytical characterization are paramount to ensure the quality and reliability of the final product for its intended application in demanding analytical assays.
Physical and chemical characteristics of 4-Ethylcatechol-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylcatechol-d5 is the deuterated analogue of 4-ethylcatechol, a phenolic compound of interest in various research fields, including food science, toxicology, and pharmacology. The incorporation of five deuterium atoms in the ethyl group provides a stable isotopic label, making it an invaluable tool for a range of analytical and research applications. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, its analytical methodologies, and its role in biological systems, with a focus on its utility as an internal standard and in metabolic studies.
Physicochemical Characteristics
While comprehensive experimental data for this compound is not extensively published, its physical and chemical properties can be largely inferred from its non-deuterated counterpart, 4-ethylcatechol, with adjustments for the isotopic labeling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-(ethyl-d5)benzene-1,2-diol | - |
| Synonyms | 4-Ethyl-d5-catechol, (Ethyl-d5)catechol, 4-(1,1,2,2,2-pentadeuterioethyl)benzene-1,2-diol | [1] |
| CAS Number | 1189508-64-2 | [1] |
| Molecular Formula | C₈H₅D₅O₂ | - |
| Molecular Weight | ~143.20 g/mol | - |
| Appearance | Solid (predicted) | - |
| Storage Temperature | -20°C | [2] |
Note: Properties such as melting point, boiling point, and solubility have not been specifically reported for this compound. For the non-deuterated 4-ethylcatechol (CAS 1124-39-6), the melting point is reported to be in the range of 34-45 °C. Due to the minimal impact of deuterium substitution on intermolecular forces, a similar melting point is expected for the d5 analogue.
Role in Biological Systems and Research Applications
4-Ethylcatechol is a known metabolite of 4-ethylphenol, a compound produced by certain microorganisms and found in various foods and beverages, notably wine, where it can contribute to off-flavors. 4-Ethylcatechol itself has been studied for its antioxidant properties and its potential role in oxidative DNA damage.
The primary application of this compound in research is as an internal standard for quantitative analysis of 4-ethylcatechol in complex biological and environmental matrices. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it co-elutes with the analyte of interest and experiences similar ionization effects, leading to highly accurate and precise measurements.[3]
Metabolic Studies
Deuterated compounds like this compound are crucial tools in pharmacokinetic and metabolic studies.[4] By administering the deuterated compound, researchers can trace its metabolic fate and differentiate it from the endogenous, non-labeled compound. This allows for the precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters.[4] While specific studies employing this compound in metabolic pathways were not identified in the literature, its utility in such research is clear, particularly in studies investigating the metabolism of 4-ethylphenol and its subsequent catechol metabolites.
The metabolic conversion of 4-ethylphenol to 4-ethylcatechol is a key area of investigation, particularly in the context of gut microbiome activity and its impact on host physiology.[5]
Figure 1. Simplified metabolic pathway of 4-ethylphenol to 4-ethylcatechol.
Experimental Protocols
Synthesis
The synthesis of this compound would likely involve the introduction of a deuterated ethyl group onto a protected catechol ring. A plausible synthetic route is a Friedel-Crafts acylation followed by a reduction.
References
- 1. Page loading... [guidechem.com]
- 2. musechem.com [musechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism [frontiersin.org]
A Technical Guide to 4-Ethylcatechol-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Ethylcatechol-d5, a deuterated analog of 4-Ethylcatechol, for its application in research and development. This document outlines its commercial availability, key technical specifications, and its utility in experimental settings, particularly in metabolic studies and as an internal standard for quantitative analysis.
Commercial Availability and Specifications
This compound (CAS No. 1189508-64-2) is available from several commercial suppliers catering to the research community. The deuterated form offers a stable isotopic label, making it an invaluable tool for mass spectrometry-based applications. Below is a summary of the quantitative data from various suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formats |
| MuseChem | 1189508-64-2 | C₈H₅D₅O₂ | 143.19 | ≥95% | Not specified | Inquire |
| Clearsynth | 1189508-64-2 | C₈H₅D₅O₂ | Not specified | Not specified | Not specified | Inquire |
| Santa Cruz Biotechnology | 1189508-64-2 | C₈H₅D₅O₂ | 143.19 | Not specified | Not specified | Inquire |
| Chemtos | Not specified | C₁₉H₁₉D₄NO₄ (example for other deuterated compounds) | 333.41 | 920 µg/mg | d4 | Solid |
Note: Data is compiled from publicly available information on supplier websites. For the most accurate and lot-specific data, it is recommended to request a Certificate of Analysis from the respective supplier.
Biological Significance and Signaling Pathways
4-Ethylcatechol, the non-deuterated parent compound, is a phenolic compound found in various natural sources, including fermented foods and beverages. It has garnered significant interest for its biological activities, particularly its role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.
Activation of the Nrf2 pathway by 4-Ethylcatechol leads to the transcription of a suite of antioxidant and detoxification genes, offering protection against cellular damage implicated in various diseases, including cancer and neurodegenerative disorders.[1]
Below is a diagram illustrating the activation of the Nrf2 signaling pathway.
Caption: Activation of the Nrf2 signaling pathway by 4-Ethylcatechol.
Experimental Protocols: Quantitative Analysis using LC-MS/MS
This compound is an ideal internal standard for the accurate quantification of 4-Ethylcatechol in complex matrices such as biological fluids (urine, plasma) and food samples (wine). The following provides a general workflow for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Spiking: To 100 µL of the sample (e.g., urine, wine), add a known concentration of this compound solution in a suitable solvent (e.g., methanol).
-
Extraction (for complex matrices):
-
Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers. Collect the organic layer.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol and then water. Load the sample, wash with a weak solvent, and elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile or methanol is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often employed.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 4-Ethylcatechol and this compound. For example:
-
4-Ethylcatechol: m/z 137 -> [fragment ion]
-
This compound: m/z 142 -> [corresponding fragment ion]
-
-
Quantification: The concentration of 4-Ethylcatechol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
The diagram below illustrates a typical experimental workflow for the quantitative analysis of 4-Ethylcatechol.
Caption: General workflow for quantitative analysis of 4-Ethylcatechol.
Conclusion
This compound is a critical tool for researchers in various fields, including pharmacology, toxicology, and food science. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for its parent compound, 4-Ethylcatechol. Furthermore, understanding the role of 4-Ethylcatechol in cellular signaling pathways, such as the Nrf2 pathway, opens avenues for investigating its potential therapeutic effects. This guide provides a foundational understanding for the procurement and application of this compound in a research setting. For specific applications, further optimization of the described protocols may be necessary.
References
The Indispensable Role of Deuterated Standards in Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for the sensitive and selective quantification of a wide array of analytes in complex biological matrices. However, the inherent variability of the analytical process, including matrix effects, ionization suppression, and sample preparation inconsistencies, can compromise the reliability of quantitative data. The use of internal standards is a cornerstone of mitigating these variabilities, and among these, deuterated standards have established themselves as the gold standard. This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations of using deuterated standards in mass spectrometry.
The Core Principle: Stable Isotope Dilution
Deuterated standards are a type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D), a non-radioactive, stable isotope of hydrogen.[1][2] The fundamental principle behind their use is stable isotope dilution (SID), a quantitative MS technique that provides the highest possible analytical specificity and accuracy.[3][4]
Because deuterated standards are chemically identical to the analyte of interest, they exhibit nearly identical physicochemical properties.[1][2] This includes co-elution during chromatography and similar behavior during sample extraction, and ionization in the mass spectrometer.[5] However, due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u), the deuterated standard is readily distinguishable from the native analyte by the mass spectrometer.[1] By adding a known amount of the deuterated standard to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, effectively compensating for variations throughout the analytical workflow.[2]
Advantages of Employing Deuterated Standards
The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in complex matrices like plasma, urine, and tissue homogenates.
Table 1: Comparison of Internal Standard Types
| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |
| Chemical Structure | Identical to analyte | Similar but not identical to analyte |
| Chromatographic Behavior | Co-elutes or has very similar retention time to the analyte | Different retention time than the analyte |
| Ionization Efficiency | Nearly identical to the analyte | May differ significantly from the analyte |
| Correction for Matrix Effects | Excellent, as it experiences the same ion suppression/enhancement | Less effective, as it may not experience the same matrix effects |
| Correction for Sample Loss | Excellent, as it behaves identically during extraction | May have different recovery than the analyte |
| Accuracy and Precision | High | Generally lower than with deuterated standards |
The primary advantages of using deuterated standards include:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of inaccuracy in LC-MS/MS. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.[2]
-
Compensation for Sample Preparation Variability: Losses during sample extraction and processing can be a significant source of error. The identical chemical nature of the deuterated standard ensures that it is lost to the same extent as the analyte, thus providing accurate quantification.
-
Improved Accuracy and Precision: By mitigating the effects of experimental variability, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative results. Studies have shown that methods using SIL internal standards exhibit lower variance and bias compared to those using structural analogs.[6] For example, in the analysis of the anticancer agent kahalalide F, the use of a deuterated internal standard significantly improved the precision of the assay.[6]
-
Enhanced Method Robustness: The use of deuterated standards makes analytical methods more robust and transferable between different laboratories and instruments.
Data Presentation: The Quantitative Impact of Deuterated Standards
The theoretical advantages of using deuterated standards are well-supported by empirical data. The following tables summarize the quantitative improvements observed in bioanalytical methods when employing deuterated internal standards compared to other approaches.
Table 2: Impact of Deuterated Internal Standard on the Bioanalysis of Buprenorphine in Ferret Plasma
| Analyte Concentration (ng/mL) | Accuracy (%) with d4-Buprenorphine IS | Precision (%RSD) with d4-Buprenorphine IS |
| 0.3 | 93 | 4 |
| 5 | 100 | 4 |
| 40 | 101 | 3 |
| Data sourced from a study on the pharmacokinetics of buprenorphine in domestic ferrets, demonstrating high accuracy and precision using a deuterated internal standard.[7] |
Table 3: Comparison of Assay Performance with and without a Stable Isotope-Labeled Internal Standard for Angiotensin IV
| Parameter | Without Internal Standard | With Structural Analog IS | With Stable Isotope-Labeled IS |
| Linearity (r²) | Suboptimal | Improved | Excellent |
| Injection Repeatability (%RSD) | High | Moderate | Low |
| Method Precision (%RSD) | High | Moderate | Low |
| Accuracy | Reduced due to matrix effects | Partially corrected | Significantly improved |
| This table summarizes the findings of a study on the quantification of angiotensin IV in rat brain dialysates, highlighting the indispensable role of a SIL analog for accurate and precise measurement.[8] |
Experimental Protocols
The successful implementation of deuterated standards in a quantitative LC-MS/MS workflow requires meticulous attention to detail in every step, from sample preparation to data analysis.
General Experimental Workflow for Quantitative LC-MS/MS using a Deuterated Internal Standard
Detailed Methodologies
1. Sample Preparation (Plasma)
A robust and reproducible sample preparation protocol is crucial for accurate quantitative analysis. The following is a general procedure for the extraction of a small molecule drug from plasma:
-
Thaw and Vortex: Thaw frozen plasma samples at room temperature and vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot a precise volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.
-
Spiking with Internal Standard: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard solution (at a known concentration) to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically 3-4 volumes of the plasma volume), to each sample. Vortex vigorously for at least 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL) to be used for LC-MS/MS analysis. Vortex and centrifuge briefly before transferring to an autosampler vial.
2. LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system. The chromatographic conditions (column, mobile phase, gradient, flow rate) are optimized to achieve good separation of the analyte from other matrix components and to ensure a sharp and symmetrical peak shape. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
3. Data Analysis
The data acquired from the LC-MS/MS system is processed using specialized software. The peak areas for the analyte and the deuterated internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this calibration curve.
Synthesis of Deuterated Standards: A Brief Overview
The synthesis of deuterated standards requires careful planning and execution to ensure high isotopic purity and chemical stability. While a comprehensive review of synthetic organic chemistry is beyond the scope of this guide, we present illustrative examples of the synthesis of deuterated versions of common pharmaceutical compounds.
Synthesis of Deuterated Celecoxib ([²H₄] Celecoxib)
Deuterated celecoxib can be synthesized from [²H₄] 4-acetamidobenzenesulfonyl chloride. The synthesis involves several steps including amination, hydrolysis, diazotization, reduction, and cyclization to form the pyrazole ring. Subsequent bromination, hydrolysis, and oxidation steps can be used to introduce other functional groups if needed. The final product's chemical purity and isotopic abundance are confirmed by analytical techniques such as NMR and mass spectrometry.[1]
Synthesis of Deuterated Warfarin
Deuterated warfarin can be synthesized using a deuterated starting material. For example, pentadeuterio-labeled hydroxywarfarins can be obtained by reacting 4-(phenyl-d₅)-3-buten-2-one with the appropriate hydroxy-4-hydroxycoumarin.[9] The classic synthesis of warfarin involves a Michael addition of 4-hydroxycoumarin to benzalacetone.[10] By using a deuterated version of benzalacetone, a deuterated warfarin analog can be prepared.[8]
Potential Challenges and Considerations
While deuterated standards are incredibly powerful tools, it is important to be aware of potential challenges:
-
Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard can lead to an underestimation of the analyte concentration.
-
Deuterium-Hydrogen Exchange: In some cases, the deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label. This is more likely to occur with deuterium atoms attached to heteroatoms or at acidic positions. Careful selection of the labeling position is crucial to minimize this effect.
-
Chromatographic Isotope Effect: Although minimal, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard. This "chromatographic isotope effect" is more pronounced with a higher number of deuterium substitutions. While usually negligible, it is important to verify that the analyte and internal standard peaks are sufficiently co-eluting to ensure accurate correction for matrix effects.[11]
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to accurately and precisely correct for the myriad sources of variability inherent in the analysis of complex samples makes them the gold standard for bioanalytical method development and validation. By providing a reliable internal reference that mirrors the behavior of the analyte, deuterated standards enable researchers, scientists, and drug development professionals to generate high-quality, reproducible data with the utmost confidence. The initial investment in the synthesis or procurement of these standards is far outweighed by the significant improvements in data integrity and the ultimate success of quantitative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
- 4. mass.gov [mass.gov]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis of deuterium labelled metabolites of warfarin and phenprocoumon (Journal Article) | ETDEWEB [osti.gov]
- 10. synthesis [ch.ic.ac.uk]
- 11. researchgate.net [researchgate.net]
4-Ethylcatechol: A Technical Guide to its Natural Occurrence and Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylcatechol (4-EC), a phenolic compound, is increasingly recognized for its diverse biological activities and its role as a significant flavor and aroma compound in various foods and beverages. This technical guide provides an in-depth overview of the natural occurrence and formation of 4-ethylcatechol, compiles quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the multifaceted nature of this molecule.
Natural Occurrence of 4-Ethylcatechol
4-Ethylcatechol is found in a variety of natural sources, often as a result of microbial activity or processing methods such as smoking. Its presence can significantly impact the sensory profile of consumable products.
In Fermented Beverages
Wine: Red wines are a prominent source of 4-ethylcatechol, where it is considered a key compound contributing to "Brett" character, often described as "smoky," "spicy," or "barnyard".[1][2] Its formation is primarily attributed to the metabolic activity of Brettanomyces/Dekkera yeasts during aging.[1][2]
Cider: Similar to wine, 4-ethylcatechol is found in ciders and is considered a major phenolic off-flavor marker in some traditional French ciders.[3]
In Other Foods and Beverages
Coffee: 4-Ethylcatechol has been identified as a volatile compound in coffee, contributing to its complex aroma profile.[4]
Smoked Foods: The process of smoking introduces a range of phenolic compounds to foods, including 4-ethylcatechol. It has been identified in smoked fish, such as herring, contributing to the characteristic smoky flavor.[5]
In Plants and Microorganisms
Glechoma longituba : This medicinal plant has been reported as a natural source from which 4-ethylcatechol can be extracted.[6]
Intestinal Microbiota: Human intestinal microbiota can produce 4-ethylcatechol from the metabolism of dietary phenolic acids, such as caffeic acid.[7]
Quantitative Data on 4-Ethylcatechol Occurrence
The concentration of 4-ethylcatechol can vary significantly depending on the source and processing conditions. The following table summarizes reported concentrations in various matrices.
| Natural Source | Matrix | Concentration Range | Reference(s) |
| Wine | Red Wine | Median: 37 µg/L, Max: 1610 µg/L | [8] |
| Cider | French Cider (phenolic off-flavor) | 0.8 - 13.6 mg/L (for 4-EP, a related compound) | [9] |
| Cider | Young Cider | ~20 µM | [3] |
| Cider | Matured Cider | ~40 µM | [3] |
| Coffee | Brewed Coffee | Present (qualitative) | [4] |
| Smoked Foods | Smoked Herring Fillets | Present (qualitative) | [5] |
| Human | Feces | 0.21 µg/g | [3] |
Formation of 4-Ethylcatechol
4-Ethylcatechol can be formed through both microbial metabolic pathways and chemical synthesis.
Microbial Formation
The primary route for the natural formation of 4-ethylcatechol is through the microbial transformation of hydroxycinnamic acids, particularly caffeic acid. This process involves a two-step enzymatic reaction primarily carried out by yeasts of the Brettanomyces/Dekkera genus and some lactic acid bacteria, such as Lactobacillus plantarum.[2][10][11]
-
Decarboxylation: Caffeic acid is first decarboxylated by the enzyme cinnamate decarboxylase to form 4-vinylcatechol.
-
Reduction: Subsequently, 4-vinylcatechol is reduced by the enzyme vinylphenol reductase to yield 4-ethylcatechol.[10]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN107814691B - Method for synthesizing ethylguaiacol - Google Patents [patents.google.com]
- 3. gcms.cz [gcms.cz]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 4-ethylcatechol in wine by high-performance liquid chromatography-coulometric electrochemical array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijern.com [ijern.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 4-Ethylcatechol and its Metabolites: A Technical Guide
Disclaimer: This document summarizes the currently available scientific information on the toxicological profile of 4-Ethylcatechol. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed toxicological data for 4-Ethylcatechol is not available in publicly accessible literature. Therefore, this guide also extrapolates potential toxicological effects based on the known profiles of structurally related catechol compounds. All such extrapolations are clearly noted, and further experimental verification is required.
Introduction
4-Ethylcatechol (4-ethylbenzene-1,2-diol) is a phenolic compound belonging to the catechol class.[1][2] It is found in various natural sources, including red wine, and can be formed as a metabolite of dietary polyphenols like caffeic acid by the gut microbiota.[3][4][5] Additionally, it is a metabolite of 4-ethylphenol.[6] While recognized for its antioxidant properties, its chemical structure also suggests a potential for toxicological effects, primarily mediated through oxidative mechanisms.[3] This guide provides a comprehensive overview of the known and anticipated toxicological properties of 4-Ethylcatechol and its metabolites.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethylcatechol is presented in Table 1.
Table 1: Physicochemical Properties of 4-Ethylcatechol
| Property | Value | Reference(s) |
| CAS Number | 1124-39-6 | [7] |
| Molecular Formula | C₈H₁₀O₂ | [7] |
| Molecular Weight | 138.16 g/mol | [7] |
| Melting Point | 34-45 °C | [7] |
| Appearance | Colorless to pale yellow solid | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
Toxicokinetics and Metabolism
4-Ethylcatechol is known to be formed in the intestinal tract from the microbial degradation of dietary compounds such as caffeic acid.[4] The metabolism of 4-Ethylcatechol itself is not well-documented in the available literature. However, based on the metabolism of other catechol compounds, it is anticipated to undergo oxidation to form a reactive ortho-quinone metabolite. This process can occur enzymatically, for instance, via tyrosinase or peroxidases, or through auto-oxidation, which can be facilitated by the presence of metal ions. The resulting 4-ethyl-ortho-quinone is an electrophilic species that can readily react with cellular nucleophiles, such as proteins and DNA, and participate in redox cycling, leading to the formation of a semiquinone radical and reactive oxygen species (ROS).[8]
Metabolism of 4-Ethylcatechol.
Toxicological Data
Specific quantitative toxicological data for 4-Ethylcatechol are scarce. The available information, including data from related compounds, is summarized in the tables below.
Acute Toxicity
No specific LD50 values for 4-Ethylcatechol were found in the reviewed literature. Safety data sheets classify it as "Acute Toxicity (Oral) Category 4".[9]
Subchronic and Chronic Toxicity
There is no available data on the subchronic or chronic toxicity of 4-Ethylcatechol.
In Vitro Toxicity
The primary in vitro toxicological data point found for 4-Ethylcatechol is its inhibitory effect on the enzyme β-glucuronidase.
Table 2: In Vitro Toxicity of 4-Ethylcatechol
| Assay | Endpoint | Value | Reference(s) |
| Enzyme Inhibition | IC50 (β-glucuronidase) | 7.57 µM | [4] |
Mechanisms of Toxicity
The toxic effects of 4-Ethylcatechol are likely mediated through several interconnected mechanisms, primarily stemming from its catechol structure.
Oxidative Stress
The redox cycling of 4-Ethylcatechol and its quinone metabolite is a significant source of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An imbalance between the production of ROS and the antioxidant capacity of the cell leads to oxidative stress, which can damage cellular components including lipids, proteins, and DNA.
Genotoxicity
4-Ethylcatechol has been reported to induce DNA damage, particularly in the presence of copper ions (Cu(II)).[3][4] This is a common feature of catechol compounds, where the reduction of Cu(II) to Cu(I) by the catechol facilitates the generation of highly reactive hydroxyl radicals via a Fenton-like reaction, leading to oxidative DNA damage.[10] This can result in the formation of DNA adducts, single- and double-strand breaks, and chromosomal aberrations.
Induction of DNA Damage.
Apoptosis
Cellular damage induced by oxidative stress and genotoxicity can trigger programmed cell death, or apoptosis. For catechol compounds, this can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases, ultimately leading to cell death.
Proposed Apoptotic Pathway.
Experimental Protocols
While specific protocols for 4-Ethylcatechol are not available, standard methodologies are employed to assess the toxicological endpoints discussed.
In Vitro Cytotoxicity Assay
-
Principle: To determine the concentration of a substance that reduces cell viability by 50% (IC50).
-
Methodology:
-
Culture a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates.
-
Expose the cells to a range of concentrations of 4-Ethylcatechol for a defined period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Cytotoxicity Assay Workflow.
Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: To detect DNA strand breaks in individual cells.
-
Methodology:
-
Embed cells treated with 4-Ethylcatechol in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye.
-
Visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate further from the nucleus, forming a "comet tail."
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[11][12][13][14][15]
-
In Vitro Micronucleus Assay
-
Principle: To detect chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[5][16][17]
-
Methodology:
-
Expose cultured cells to 4-Ethylcatechol.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells with a DNA-specific dye.
-
Score the frequency of micronuclei in binucleated cells using a microscope. An increase in micronucleus frequency indicates genotoxic potential.
-
Conclusion and Future Directions
The available data on the toxicological profile of 4-Ethylcatechol is limited. Based on its chemical structure and the known toxicology of related catechol compounds, it is plausible that 4-Ethylcatechol exerts toxicity through mechanisms involving oxidative stress, genotoxicity, and the induction of apoptosis. However, there is a clear need for further research to establish a definitive toxicological profile.
Future studies should focus on:
-
Determining key quantitative toxicological parameters such as LD50, NOAEL, and LOAEL through standardized acute, subchronic, and chronic toxicity studies.
-
Characterizing the metabolic pathways of 4-Ethylcatechol and the toxicological profiles of its metabolites, particularly the corresponding ortho-quinone.
-
Conducting a battery of in vitro and in vivo genotoxicity assays to fully assess its mutagenic and clastogenic potential.
-
Elucidating the specific signaling pathways involved in 4-Ethylcatechol-induced cytotoxicity and apoptosis.
A more complete understanding of the toxicological profile of 4-Ethylcatechol is essential for accurately assessing its risk to human health, especially given its presence in the human diet as a metabolite of common dietary constituents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Exposome-Explorer - 4-Ethylcatechol (Compound) [exposome-explorer.iarc.fr]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 4-Ethylcatechol | DNA | TargetMol [targetmol.com]
- 5. youtube.com [youtube.com]
- 6. 4-ethylphenol and 4-ethylguaiacol in wines: estimating non-microbial sourced contributions and toxicological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Ethylcatechol 95 1124-39-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 12. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 15. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Quantification of 4-Ethylcatechol in Biological Matrices using 4-Ethylcatechol-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylcatechol (4-EC) is a catechol derivative that can originate from microbial metabolism in food products, such as wine, or as a metabolite of industrial chemicals like ethylbenzene and styrene. Its presence and concentration are of interest in various fields, including food science, toxicology, and environmental health. Accurate quantification of 4-EC in complex biological matrices like urine and plasma is crucial for understanding its formation, metabolism, and potential physiological effects.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification of small molecules in complex samples. The use of a stable isotope-labeled internal standard, such as 4-Ethylcatechol-d5, is critical for achieving high accuracy and precision. The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and accurate quantification.
This application note provides a detailed protocol for the quantification of 4-ethylcatechol in urine using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
4-Ethylcatechol (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Ethylcatechol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare a series of calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (50:50, v/v).
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of the 100 ng/mL this compound internal standard spiking solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Ethylcatechol | 139.1 | 124.1 | 15 |
| This compound | 144.1 | 129.1 | 15 |
Data Presentation
Disclaimer: The following quantitative data is illustrative and representative of expected validation results for a robust LC-MS/MS method. Specific values may vary based on instrumentation and laboratory conditions.
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1 | 0.012 ± 0.001 | 102.5 |
| 5 | 0.058 ± 0.004 | 98.7 |
| 10 | 0.115 ± 0.008 | 101.2 |
| 50 | 0.592 ± 0.031 | 99.5 |
| 100 | 1.189 ± 0.062 | 100.8 |
| 500 | 5.995 ± 0.251 | 99.9 |
| Linear Range | 1 - 500 ng/mL | R² = 0.9992 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Intra-day | |||
| 3 (LQC) | 2.95 ± 0.15 | 98.3 | 5.1 |
| 80 (MQC) | 81.2 ± 3.25 | 101.5 | 4.0 |
| 400 (HQC) | 405.6 ± 14.2 | 101.4 | 3.5 |
| Inter-day | |||
| 3 (LQC) | 3.08 ± 0.19 | 102.7 | 6.2 |
| 80 (MQC) | 78.9 ± 4.10 | 98.6 | 5.2 |
| 400 (HQC) | 396.4 ± 18.2 | 99.1 | 4.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low (3 ng/mL) | 92.5 | 95.8 |
| High (400 ng/mL) | 95.1 | 98.2 |
Mandatory Visualizations
Caption: Experimental workflow for 4-ethylcatechol analysis.
Caption: Metabolic pathway to 4-ethylcatechol.
Quantitative Analysis of 4-Ethylcatechol Using Isotope Dilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylcatechol (4-EC) is a phenolic compound of significant interest in various fields, from food science, where it can be an indicator of microbial spoilage in beverages like wine and cider, to biomedical research. In the context of drug development and life sciences, understanding the metabolic pathways and biological activity of catechols is crucial. 4-Ethylcatechol has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress. It is also known to be an inhibitor of β-glucuronidase, an enzyme implicated in the reactivation of certain xenobiotics.
Accurate and precise quantification of 4-Ethylcatechol in complex biological matrices is therefore essential for pharmacokinetic studies, metabolism research, and toxicological assessments. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. This standard is added to the sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of analyte loss during extraction and instrumental analysis, as well as compensating for matrix effects that can cause ion suppression or enhancement in the mass spectrometer.
This application note provides a detailed protocol for the quantitative analysis of 4-Ethylcatechol in biological samples using a stable isotope dilution method coupled with Gas Chromatography-Mass Spectrometry (GC-MS). An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed.
Quantitative Data Summary
The performance of the described methods for the quantification of 4-Ethylcatechol is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: GC-MS Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (RSD%) | < 8% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
Protocol 1: Quantitative Analysis of 4-Ethylcatechol by Isotope Dilution GC-MS
This protocol describes the analysis of 4-Ethylcatechol in a biological matrix (e.g., plasma, urine, or cell culture media) using Gas Chromatography-Mass Spectrometry with a deuterated internal standard. Due to the polar nature of catechols, a derivatization step is necessary to increase volatility for GC analysis.
1. Materials and Reagents
-
4-Ethylcatechol (analyte standard)
-
4-Ethylcatechol-d5 (internal standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (silylation grade)
-
Sodium sulfate (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
2. Sample Preparation
-
Spiking: To 1 mL of the biological sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Extraction:
-
For plasma/serum: Perform a protein precipitation by adding 3 mL of cold acetonitrile. Vortex and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
For urine: Dilute the sample 1:1 with PBS.
-
For all samples, proceed with Solid Phase Extraction (SPE). Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Load the sample onto the cartridge. Wash the cartridge with 3 mL of 5% methanol in water. Elute the analyte with 3 mL of ethyl acetate.
-
-
Drying: Dry the eluate over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (as TMS derivatives):
-
4-Ethylcatechol-TMS₂: m/z 282 (molecular ion), 267, 73
-
This compound-TMS₂: m/z 287 (molecular ion), 272, 73
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the 4-Ethylcatechol derivative to the peak area of the this compound derivative against the concentration of the analyte.
-
Determine the concentration of 4-Ethylcatechol in the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantitative Analysis of 4-Ethylcatechol by Isotope Dilution LC-MS/MS
This protocol provides a more sensitive alternative to GC-MS and does not require derivatization.
1. Materials and Reagents
-
4-Ethylcatechol (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Sample preparation materials as described in the GC-MS protocol.
2. Sample Preparation
-
Follow the same spiking and extraction procedures as in the GC-MS protocol (steps 2.1 and 2.2).
-
After evaporation, reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-Ethylcatechol: Precursor ion (m/z) 137.1 → Product ion (m/z) 122.1 (quantifier), 107.1 (qualifier)
-
This compound: Precursor ion (m/z) 142.1 → Product ion (m/z) 127.1
-
-
4. Data Analysis
-
Perform data analysis as described in the GC-MS protocol (step 5), using the peak areas from the LC-MS/MS chromatograms.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 4-Ethylcatechol.
Caption: Simplified Nrf2 signaling pathway activation by 4-Ethylcatechol.
Application Notes and Protocols for 4-Ethylcatechol-d5 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] This characteristic significantly influences a drug's pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[3][4] In vitro metabolic stability assays, commonly employing liver subcellular fractions like microsomes or intact hepatocytes, are fundamental tools for predicting in vivo hepatic clearance.[5][6][7] These assays measure the rate of disappearance of a parent compound over time when incubated with these enzyme sources.[7]
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] 4-Ethylcatechol-d5, a deuterated analog of 4-ethylcatechol, serves as an ideal internal standard for metabolic stability assays of compounds that are metabolized to catechols. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior, which corrects for variability during sample processing and analysis.[8]
Application: Internal Standard in Metabolic Stability Assays
This compound is designed for use as an internal standard in LC-MS/MS-based metabolic stability assays. It is particularly useful for quantifying the formation of catechol metabolites from parent drug candidates. By adding a known concentration of this compound to the experimental samples, researchers can accurately quantify the corresponding unlabeled 4-ethylcatechol metabolite, a common product of aromatic hydroxylation.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol describes a typical procedure to assess the metabolic stability of a test compound and quantify the formation of its 4-ethylcatechol metabolite using this compound as an internal standard.
Materials and Reagents:
-
Test Compound
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Purified water
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare working solutions of the test compound and controls by diluting the stock solutions with the phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and the NADPH regeneration system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound working solution to achieve a final protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Quenching the Reaction:
-
To stop the reaction at each time point, transfer an aliquot of the incubation mixture to a new tube containing ice-cold acetonitrile (typically 2-3 volumes of ACN to 1 volume of incubate).
-
Add the internal standard, this compound, to each quenched sample to a final concentration of 100 nM.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Hypothetical):
The mass spectrometer should be operated in negative ionization mode using Multiple Reaction Monitoring (MRM). The specific MRM transitions for the analyte (4-ethylcatechol) and the internal standard (this compound) need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Ethylcatechol | 137.1 | 122.1 |
| This compound | 142.1 | 127.1 |
Data Presentation and Analysis
The concentration of the test compound remaining at each time point is determined by analyzing the peak area ratio of the analyte to the internal standard.
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
Representative Quantitative Data:
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Test Compound A | 15.2 | 91.2 |
| Test Compound B | 65.8 | 21.1 |
| Verapamil (Control) | 8.5 | 163.1 |
| Warfarin (Control) | > 120 | < 11.6 |
Visualizations
Caption: Workflow of an in vitro metabolic stability assay.
Caption: Putative metabolic pathway of a phenolic compound.
References
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - NL [thermofisher.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Preparation of 4-Ethylcatechol-d5 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of 4-Ethylcatechol-d5 stock solutions. This compound is a deuterated form of 4-Ethylcatechol, a phenolic compound utilized in biochemical research to investigate enzymatic activities and oxidative mechanisms.[1] The isotopic labeling with deuterium enhances its utility in detailed spectroscopic analyses, such as NMR and mass spectrometry, by allowing for more precise tracking of the molecule in biological systems.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of a this compound stock solution.
| Parameter | Value | Notes |
| Molecular Weight | 143.20 g/mol (approx.) | The exact molecular weight may vary slightly between batches. Always refer to the manufacturer's certificate of analysis. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Other organic solvents such as ethanol or methanol may also be suitable, but solubility should be verified. |
| Stock Solution Concentration | 10 mM | This is a common starting concentration for many applications. The concentration can be adjusted based on experimental needs. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | For optimal stability, storage at -80°C is recommended for periods longer than one month.[2] |
| Short-Term Stability | Up to 1 month at -20°C | When stored at -20°C, it is recommended to use the solution within one month.[2] |
| Long-Term Stability | Up to 6 months at -80°C | For storage up to six months, -80°C is the preferred temperature.[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
2.1. Materials and Equipment
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2.2. Safety Precautions
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4]
-
Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.[4]
-
Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[4][5]
-
Refer to the Safety Data Sheet (SDS) for complete safety information before handling the compound.[3][4][5]
2.3. Preparation Procedure
-
Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a suitable microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh out a precise amount of the this compound solid (e.g., 1.43 mg).
-
Solvent Addition: Based on the mass of the this compound, calculate the required volume of DMSO to achieve a 10 mM concentration using the formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
For example, to prepare a 10 mM solution from 1.43 mg of this compound (MW = 143.20 g/mol ):
Volume (L) = 0.00143 g / (143.20 g/mol * 0.010 mol/L) = 0.001 L = 1 mL
Carefully add the calculated volume of DMSO to the vial containing the solid.
-
Dissolution: Cap the vial securely and vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.
-
Labeling: Clearly label the vial with the name of the compound (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the stock solution in a tightly sealed container at -20°C for short-term use or at -80°C for long-term storage.[2] It is recommended to store under an inert gas like nitrogen for enhanced stability.[2]
Diagrams
Workflow for Preparing this compound Stock Solution
References
Application of 4-Ethylcatechol-d5 in Food and Beverage Analysis
Introduction
4-Ethylcatechol is a phenolic compound found in various foods and beverages, notably in wine, where it can contribute to undesirable sensory characteristics often described as "horsy" or "barnyard" when present above certain concentrations.[1] Its presence is typically linked to microbial activity, particularly from yeasts such as Dekkera/Brettanomyces. The accurate quantification of 4-ethylcatechol is therefore crucial for quality control in the food and beverage industry. 4-Ethylcatechol-d5, a deuterated analog of 4-ethylcatechol, serves as an ideal internal standard for its analysis. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based methods, as it compensates for variations in sample preparation and instrumental analysis, leading to highly accurate and precise results.
This application note provides a detailed protocol for the determination of 4-ethylcatechol in food and beverage matrices, primarily focusing on wine, using this compound as an internal standard coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Applications
The primary application of this compound is as an internal standard for the quantification of 4-ethylcatechol in various food and beverage products, including:
-
Wine: Monitoring and control of microbial spoilage.
-
Beer: Assessing the impact of wild yeast contamination.
-
Fruit Juices: Investigating microbial spoilage and off-flavor development.
-
Cider: Quality control and assessment of fermentation processes.
-
Smoked Foods: As a potential marker for smoke application.
Experimental Protocols
This section details the experimental procedure for the analysis of 4-ethylcatechol in wine using this compound as an internal standard with GC-MS. The methodology is adapted from established methods for similar volatile phenols.[2]
1. Reagents and Materials
-
4-Ethylcatechol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (pesticide residue grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Sample vials, screw caps with PTFE septa
-
Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
2. Standard Solution Preparation
-
Primary Stock Solution of 4-Ethylcatechol (1000 µg/mL): Accurately weigh 10 mg of 4-ethylcatechol and dissolve in 10 mL of methanol.
-
Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in a synthetic wine matrix (e.g., 12% ethanol in water) to cover the expected concentration range of 4-ethylcatechol in samples.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution in methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Take a 10 mL aliquot of the wine sample.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.
-
Add 2 g of sodium chloride to the sample to increase the ionic strength.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (dichloromethane) and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
4. Sample Preparation (Solid-Phase Microextraction - SPME)
-
Place 10 mL of the wine sample into a 20 mL SPME vial.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.
-
Add approximately 2 g of sodium chloride.
-
Seal the vial with a cap and septum.
-
Incubate the vial at 40°C for 5 minutes with agitation.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.[3]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
5. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (example m/z, to be confirmed with standards):
-
4-Ethylcatechol: e.g., 138 (molecular ion), 123, 107.
-
This compound: e.g., 143 (molecular ion), 128.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Data Presentation
The following table summarizes typical quantitative parameters that can be achieved with the described method. The values are indicative and should be determined for each specific instrument and matrix.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 - 5 µg/L | [4] |
| Limit of Quantification (LOQ) | 5 - 15 µg/L | [4] |
| Linearity (R²) | > 0.99 | [4] |
| Recovery | 90 - 110% | [4] |
| Precision (RSD) | < 10% | [4] |
| Concentration in Red Wine | Typically < 100 µg/L, but can reach >1000 µg/L in spoiled wines. | [1] |
Visualizations
Formation Pathway of 4-Ethylcatechol in Wine
Caption: Microbial formation of 4-ethylcatechol from hydroxycinnamic acids in wine.
Experimental Workflow for 4-Ethylcatechol Analysis
Caption: Workflow for the quantitative analysis of 4-ethylcatechol.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Analysis of volatile phenols in alcoholic beverage by ethylene glycol-polydimethylsiloxane based stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Ethylcatechol
Application Note and Protocol
This document provides a detailed methodology for the determination of 4-Ethylcatechol using High-Performance Liquid Chromatography (HPLC) with Coulometric Array Detection. The described methods are applicable to researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
4-Ethylcatechol is a phenolic compound found in various natural products, including wine, and is of interest due to its potential biological activities and its role as a marker in food and beverage quality. Accurate and sensitive quantification of 4-Ethylcatechol is crucial for research and quality control purposes. This application note details a robust HPLC method coupled with a coulometric array detector for the selective and sensitive analysis of 4-Ethylcatechol.
Principle of the Method
The method utilizes reversed-phase HPLC to separate 4-Ethylcatechol from other components in the sample matrix. A C18 column is employed, and the separation is achieved using either an isocratic or a gradient elution with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidified aqueous solution. The coulometric array detector provides high sensitivity and selectivity by measuring the current generated from the electrochemical oxidation of 4-Ethylcatechol as it elutes from the column.
Instrumentation and Reagents
3.1. Instrumentation
-
HPLC system equipped with a pump, autosampler, and column oven
-
Coulometric Array Detector (CAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3.2. Reagents and Materials
-
4-Ethylcatechol standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
DMSO (HPLC grade) for standard preparation
-
Syringe filters (0.45 µm)
Experimental Protocols
4.1. Preparation of Standard Solutions
A stock solution of 4-Ethylcatechol is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, such as DMSO, to a final concentration of 1 mg/mL.[1] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1 µg/mL to 50 µg/mL).
4.2. Sample Preparation (General Protocol for Liquid Samples, e.g., Fruit Juice)
-
Take a 10 mL aliquot of the liquid sample.
-
Adjust the pH to 2.0 using a suitable acid (e.g., 2 M HCl).
-
Perform a liquid-liquid extraction by adding 30 mL of ethyl acetate and shaking vigorously. Repeat the extraction four times.[2]
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract and concentrate it using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
For wine samples, direct injection after filtration through a 0.45 µm filter may be sufficient.[3]
4.3. HPLC-CAD Conditions
Two alternative methods are provided: an isocratic method for simpler sample matrices and a gradient method for more complex samples.
Method A: Isocratic Elution
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 0.06% (v/v) Trifluoroacetic acid in water : Methanol : Acetonitrile (60:30:10, v/v/v)[4]
-
Flow Rate: 0.8 mL/min[4]
-
Injection Volume: 20 µL[4]
-
Column Temperature: 30 °C
-
Detector: Coulometric Array Detector
-
Electrode Potentials: Set in a range from +200 mV to +900 mV, with +100 mV increments between electrodes.
Method B: Gradient Elution
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B (linear gradient)
-
20-25 min: 40-70% B (linear gradient)
-
25-30 min: 70% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detector: Coulometric Array Detector
-
Electrode Potentials: Set in a range from +200 mV to +900 mV, with +100 mV increments between electrodes.
Data Presentation
The following tables summarize the quantitative data for the HPLC method for 4-Ethylcatechol.
Table 1: Chromatographic and Detection Parameters
| Parameter | Isocratic Method | Gradient Method |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 60:30:10 (v/v/v) 0.06% TFA in Water:Methanol:ACN | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 20 µL |
| Detector | Coulometric Array Detector | Coulometric Array Detector |
| Potential Range | +200 to +900 mV | +200 to +900 mV |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | up to 1520 µg/L | [3] |
| Limit of Detection (LOD) | 1.34 µg/L | [3] |
| Limit of Quantification (LOQ) | 2.2 µg/L | [3] |
| Precision (RSD) | <3% | [3] |
| Recovery in Spiked Wine | 95% to 104% | [3] |
Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of 4-Ethylcatechol.
References
Application Notes and Protocols for the Analysis of Phenolic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Phenolic compounds are a diverse group of secondary metabolites found extensively in plants, and they are associated with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate identification and quantification of these compounds are crucial for research, quality control, and the development of new therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable analytical technique for this purpose, offering high resolution and sensitivity.[1] However, due to the low volatility and polar nature of most phenolic compounds, a derivatization step is essential to convert them into more volatile and thermally stable analogues suitable for GC analysis.[1][2][3]
This document provides detailed protocols for the extraction, derivatization, and analysis of phenolic compounds using GC-MS, tailored for professionals in research and drug development.
General Experimental Workflow
The analysis of phenolic compounds by GC-MS follows a multi-step process that begins with sample preparation and ends with data analysis. Each step is critical for achieving accurate and reproducible results. The overall workflow ensures that the analytes are efficiently extracted from the sample matrix, chemically modified for volatility, separated chromatographically, and identified and quantified by mass spectrometry.
Caption: Overall workflow for GC-MS analysis of phenolic compounds.
Experimental Protocols
Protocol 1: Extraction of Phenolic Compounds
The extraction method must be optimized based on the sample matrix. Below are two generalized protocols for solid (e.g., plant tissue) and liquid (e.g., plasma) samples.
A. From Solid Samples (e.g., Plant Material)
This protocol is adapted from methods involving solvent extraction, which may include hydrolysis to release bound phenolic compounds.[4][5]
-
Sample Homogenization: Weigh approximately 0.5-1.0 g of dried, ground plant material.
-
Solvent Extraction:
-
Add 40 mL of 60-80% aqueous methanol or ethanol to the sample.[4][6] To prevent degradation of phenolic acids, ascorbic acid or EDTA can be added.[4]
-
For enhanced extraction, sonicate the mixture for 15-30 minutes.[3][5]
-
The mixture can be refluxed in a water bath at 80-90°C for 2 hours for exhaustive extraction.[3]
-
-
Hydrolysis (Optional, for bound phenolics):
-
Purification:
-
Centrifuge the mixture and collect the supernatant.
-
The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[2]
-
-
Drying: Evaporate the solvent from the final extract to complete dryness under a gentle stream of nitrogen. The dried residue is now ready for derivatization.
B. From Liquid Samples (e.g., Human Plasma)
This protocol is based on liquid-liquid extraction methods used for biological fluids.[7]
-
Sample Preparation: Take 300 µL of plasma and adjust the pH to 2.0 by adding 0.5 M HCl.
-
Liquid-Liquid Extraction:
-
Drying:
-
Pass the pooled ethyl acetate extract through anhydrous sodium sulfate to remove any residual water.[7]
-
Evaporate the extract to dryness under a stream of nitrogen. The residue is now ready for derivatization.
-
Protocol 2: Derivatization of Phenolic Extracts
Silylation is a common and effective derivatization technique that replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, increasing volatility.[3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst is a widely used reagent.[6][7]
Caption: Silylation workflow for GC-MS analysis of phenolics.
Detailed Protocol:
-
To the dried extract from Protocol 1, add 50 µL of BSTFA containing 1% TMCS.[2] Some methods also use a solvent like pyridine.[8]
-
Securely cap the vial and vortex briefly to ensure the extract is fully dissolved in the reagent.
-
Heat the mixture in a water bath or heating block at 70-80°C for 45-60 minutes to ensure the derivatization reaction goes to completion.[3][8]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 3: GC-MS Instrumental Analysis
The following table summarizes a typical set of GC-MS parameters for the analysis of derivatized phenolic compounds. These parameters may require optimization depending on the specific analytes and instrument.[5][7][9][10]
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film thickness)[7][9] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[5][9] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless[5][9] |
| Injector Temperature | 280°C[9][10] |
| Oven Temperature Program | Initial 50-80°C for 1-10 min, ramp at 2-10°C/min to 280-310°C, hold for 6-10 min[7][9] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) at 70 eV[2][5] |
| MS Source Temperature | 230°C[9] |
| MS Quadrupole Temp. | 150°C[9] |
| Mass Scan Range | 35-600 amu[5][10] |
| Acquisition Mode | Full Scan for identification; Selective Ion Monitoring (SIM) for quantification[9] |
Quantitative Data Presentation
For targeted quantitative analysis, operating the mass spectrometer in Selective Ion Monitoring (SIM) mode enhances sensitivity and selectivity.[9] The table below lists key phenolic compounds and their characteristic mass fragments (m/z) used for quantification.
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Chrysin | 384 | 383, 311 |
| Galangin | 471 | 472, 473 |
| Pinobanksin | 369 | 192, 296 |
| Pinocembrin | 385 | 386, 457 |
| Caffeic Acid | 396 | 219, 397 |
| p-Coumaric Acid | 308 | 219, 293 |
| Ferulic Acid | 338 | 249, 323 |
| Methyl Syringate (IS) | 284 | 254, 269 |
| Data sourced from Bio-protocol. The quantifier ion is marked in bold.[9] |
Application in Drug Development
The analysis of phenolic compounds is highly relevant in drug development due to their well-documented biological activities. GC-MS facilitates the identification of specific bioactive compounds from natural product extracts, which can then be investigated as potential drug leads. The workflow from natural source to a potential therapeutic candidate relies on robust analytical characterization.
Caption: Role of GC-MS in natural product-based drug discovery.
The ability of GC-MS to separate and identify isomers, such as the four epicatechin isomers found in apple pomace, is particularly valuable for structure-activity relationship (SAR) studies.[6] By accurately profiling the phenolic content, researchers can correlate specific compounds with the observed therapeutic effects of an extract, guiding the isolation and further development of promising molecules.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of phenolic compounds by GC-MS method [bio-protocol.org]
- 10. matec-conferences.org [matec-conferences.org]
Application Notes: Analysis of 4-Ethylcatechol in Environmental Samples Using 4-Ethylcatechol-d5 as an Internal Standard
Introduction
4-Ethylcatechol (4-EC) is a phenolic compound that can be found in the environment due to various industrial and natural processes. Its presence in environmental samples such as water and soil is of concern due to its potential toxicity. Accurate and sensitive quantification of 4-EC is crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as 4-Ethylcatechol-d5, is the gold standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The internal standard compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results.
These application notes provide a detailed protocol for the analysis of 4-Ethylcatechol in water and soil samples using this compound as an internal standard, primarily focusing on a GC-MS/MS methodology.
Principle of the Method
The method is based on isotope dilution mass spectrometry. A known amount of this compound is added to the environmental sample prior to extraction. The deuterated standard is chemically identical to the native 4-Ethylcatechol and will behave similarly during extraction, derivatization (if performed), and chromatographic analysis. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, the concentration of 4-Ethylcatechol in the original sample can be accurately determined.
Instrumentation and Materials
-
Gas Chromatograph-Tandem Mass Spectrometer (GC-MS/MS): Equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Sample Preparation Equipment:
-
For water samples: Solid Phase Extraction (SPE) cartridges (e.g., C18) and manifold, or liquid-liquid extraction apparatus.
-
For soil samples: Soxhlet extraction apparatus or ultrasonic bath.
-
-
Reagents and Standards:
-
4-Ethylcatechol (native standard)
-
This compound (internal standard)
-
High-purity solvents (e.g., dichloromethane, methanol, hexane)
-
Derivatization agent (e.g., BSTFA with 1% TMCS, diazomethane) - optional, but recommended for GC analysis of phenols.
-
Anhydrous sodium sulfate
-
High-purity water
-
Data Presentation
The following tables summarize the expected quantitative data for the analysis of 4-Ethylcatechol using this compound as an internal standard. These values are based on typical performance for similar phenolic compounds in environmental matrices and should be verified during method validation.
Table 1: GC-MS/MS Method Performance Characteristics
| Parameter | Water Matrix | Soil Matrix |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1 µg/kg |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/L | 0.3 - 3 µg/kg |
| Linearity (R²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (Recovery) | 85 - 115% | 80 - 120% |
Table 2: Proposed GC-MS/MS MRM Transitions for Derivatized 4-Ethylcatechol
Note: These are proposed transitions for the di-TMS derivatives and require experimental verification.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| 4-Ethylcatechol-(TMS)₂ | 282 | 267 | 193 |
| This compound-(TMS)₂ | 287 | 272 | 198 |
Experimental Protocols
Protocol 1: Analysis of 4-Ethylcatechol in Water Samples
1. Sample Preparation (Solid Phase Extraction)
-
To a 500 mL water sample, add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Adjust the sample pH to < 2 with a suitable acid.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 5 mL of dichloromethane.
-
Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
2. Derivatization (optional but recommended)
-
To the 1 mL extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS/MS analysis.
3. GC-MS/MS Analysis
-
Inject 1 µL of the derivatized extract into the GC-MS/MS system.
-
Use a suitable temperature program to achieve chromatographic separation.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 2.
-
Quantify the native 4-Ethylcatechol by relating its peak area to the peak area of the this compound internal standard.
Protocol 2: Analysis of 4-Ethylcatechol in Soil Samples
1. Sample Preparation (Soxhlet Extraction)
-
Weigh 10 g of a homogenized soil sample into a Soxhlet thimble.
-
Spike the sample with a known amount of this compound internal standard.
-
Extract the sample for 8-12 hours with a 1:1 mixture of hexane and acetone.
-
Concentrate the extract to approximately 5 mL.
-
Perform a solvent exchange to dichloromethane.
-
Proceed with a cleanup step if necessary (e.g., gel permeation chromatography).
-
Concentrate the final extract to 1 mL.
2. Derivatization and GC-MS/MS Analysis
-
Follow steps 2 and 3 from Protocol 1 for derivatization and GC-MS/MS analysis.
Visualizations
Caption: General workflow for the analysis of 4-Ethylcatechol in environmental samples.
Caption: Logical relationship in isotope dilution analysis for accurate quantification.
Application Notes and Protocols for 4-Ethylcatechol-d5 in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Ethylcatechol-d5 in pharmacokinetic (PK) and pharmacodynamic (PD) studies. 4-Ethylcatechol is a metabolite of ethylbenzene and is also found in some foods and beverages. It is recognized for its antioxidant properties and its role as an activator of the Nrf2 signaling pathway. The deuterated form, this compound, serves as an ideal internal standard for quantitative bioanalysis and can be used as a tracer in metabolic studies.
Pharmacokinetic Studies of 4-Ethylcatechol
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 4-Ethylcatechol. The use of a deuterated internal standard like this compound is critical for accurate quantification in complex biological matrices.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical in vivo PK study in a rodent model to determine the pharmacokinetic profile of 4-Ethylcatechol.
Objective: To determine the key pharmacokinetic parameters of 4-Ethylcatechol in rats following intravenous administration.
Materials:
-
4-Ethylcatechol
-
This compound (for internal standard)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Intravenous administration supplies
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate rats for at least 7 days prior to the study with free access to food and water.
-
Dosing Solution Preparation: Prepare a 1 mg/mL solution of 4-Ethylcatechol in the vehicle.
-
Administration: Administer a single intravenous (IV) dose of 2 mg/kg of 4-Ethylcatechol to each rat.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of 4-Ethylcatechol using a validated LC-MS/MS method with this compound as the internal standard (see Section 1.3 for protocol).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
Hypothetical Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic parameters for 4-Ethylcatechol based on the described in vivo study.
| Parameter | Symbol | Value | Unit |
| Half-life | t½ | 2.5 | hours |
| Area Under the Curve (0-inf) | AUC₀-inf | 1200 | ng·h/mL |
| Clearance | CL | 27.8 | mL/min/kg |
| Volume of Distribution | Vd | 5.9 | L/kg |
| Maximum Concentration (extrapolated) | C₀ | 850 | ng/mL |
LC-MS/MS Bioanalytical Protocol for 4-Ethylcatechol in Plasma
This protocol provides a method for the quantification of 4-Ethylcatechol in plasma samples using this compound as an internal standard.
Objective: To accurately measure the concentration of 4-Ethylcatechol in rat plasma.
Materials and Equipment:
-
Agilent 1290 Infinity LC system coupled to an Agilent 6460 Triple Quadrupole MS or equivalent.
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
4-Ethylcatechol and this compound analytical standards.
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
-
96-well plates.
-
Protein precipitation solvent (e.g., ACN with 1% FA).
Protocol:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of 4-Ethylcatechol and this compound in methanol (1 mg/mL).
-
Prepare a working internal standard solution of this compound (100 ng/mL) in 50:50 ACN:Water.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold protein precipitation solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Conditions:
-
Column: C18 reverse-phase.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
4-Ethylcatechol: Q1: 139.1 -> Q3: 121.1
-
This compound: Q1: 144.1 -> Q3: 126.1
-
-
-
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical in vivo pharmacokinetic study.
Pharmacodynamic Studies of 4-Ethylcatechol
4-Ethylcatechol has been shown to be an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a key regulator of cellular defense against oxidative stress.
In Vitro Nrf2 Activation Assay Protocol
This protocol describes an in vitro assay to measure the activation of the Nrf2 pathway by 4-Ethylcatechol in a cell-based model.
Objective: To determine the dose-dependent activation of the Nrf2 pathway by 4-Ethylcatechol.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
4-Ethylcatechol.
-
Lysis buffer.
-
Western blot or qPCR reagents.
-
Antibodies for Nrf2 and downstream targets (e.g., HO-1, NQO1).
Protocol:
-
Cell Culture: Culture HepG2 cells to 80% confluency.
-
Treatment: Treat cells with varying concentrations of 4-Ethylcatechol (e.g., 0, 1, 5, 10, 25, 50 µM) for 6-24 hours.
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, HO-1, and NQO1.
-
Incubate with a secondary antibody and visualize the bands.
-
-
qPCR Analysis (Optional):
-
Extract RNA from treated cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the mRNA expression levels of Nrf2, HO-1, and NQO1 using qPCR.
-
Hypothetical Pharmacodynamic Data
The following table presents hypothetical data on the induction of Nrf2 target gene expression by 4-Ethylcatechol.
| 4-Ethylcatechol (µM) | HO-1 mRNA Fold Induction | NQO1 mRNA Fold Induction |
| 0 (Control) | 1.0 | 1.0 |
| 1 | 1.5 | 1.2 |
| 5 | 3.2 | 2.8 |
| 10 | 5.8 | 4.5 |
| 25 | 8.1 | 6.7 |
| 50 | 9.5 | 8.2 |
Nrf2 Signaling Pathway Activation by 4-Ethylcatechol
Caption: Simplified Nrf2 signaling pathway activation.
Conclusion
This compound is an indispensable tool for the accurate and reliable conduct of pharmacokinetic and pharmacodynamic studies of 4-Ethylcatechol. Its use as an internal standard in LC-MS/MS bioanalysis ensures high-quality data for pharmacokinetic modeling. Furthermore, understanding the pharmacodynamic effects of 4-Ethylcatechol, such as the activation of the Nrf2 pathway, provides crucial insights into its biological activity and therapeutic potential. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacology.
References
Troubleshooting & Optimization
Improving signal intensity of 4-Ethylcatechol-d5 in mass spec
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to improving the signal intensity of 4-Ethylcatechol-d5 in mass spectrometry experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to low signal intensity of this compound during mass spectrometry analysis.
Question: Why is the signal intensity of my this compound standard unexpectedly low?
Answer: Low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.[1] Start by evaluating your sample preparation, followed by a thorough check of the LC and MS parameters.
Question: I am observing poor peak shape and low intensity. What are the likely causes?
Answer: Poor peak shape, such as tailing or broadening, coupled with low intensity, often points to issues with chromatography or analyte stability. Catechols are susceptible to oxidation and can interact with active sites in the LC system. Consider the following:
-
Mobile Phase Composition: The pH of the mobile phase is critical for catechols. Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep the catechol in its protonated form, which generally improves retention on reversed-phase columns and enhances ionization in positive ion mode.[1]
-
Column Choice: If you are using a standard C18 column, consider a column with a different stationary phase that may be better suited for polar compounds.
-
Analyte Stability: Catechols can degrade, especially in solution.[2] Prepare fresh standards and samples, and consider the use of an antioxidant, such as ascorbic acid, in your sample and stock solutions to prevent oxidative degradation.
Question: My signal intensity is inconsistent between injections. What should I investigate?
Answer: Inconsistent signal intensity often points to issues with the autosampler, sample stability, or the ionization source.
-
Autosampler and Injection Volume: Check for air bubbles in the syringe and ensure the injection volume is consistent.
-
Ion Source Contamination: A dirty ion source can lead to fluctuating signal intensity.[3][4] It is advisable to perform routine cleaning of the ESI probe, spray shield, and capillary.
-
Matrix Effects: If you are analyzing this compound in a complex matrix, such as plasma or wine, you may be experiencing ion suppression.[5] Diluting the sample or using a more effective sample clean-up method like solid-phase extraction (SPE) can mitigate these effects.[1]
Frequently Asked Questions (FAQs)
What are the optimal mass spectrometry settings for this compound?
Optimal settings can vary between instruments. However, for a deuterated standard like this compound, you would typically use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. You will need to determine the precursor ion (the m/z of the protonated or deprotonated molecule) and a stable product ion. For 4-Ethylcatechol, a likely transition in positive mode would involve the loss of a neutral fragment. Given the structure of 4-Ethylcatechol, fragmentation would likely occur at the ethyl group or involve the catechol ring.
How can I prevent the degradation of this compound in my samples and standards?
Due to the presence of vicinal hydroxyl groups, catechols are prone to oxidation.[6] To minimize degradation:
-
Prepare stock solutions in an oxygen-free solvent if possible.
-
Store stock and working solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.
-
Consider adding an antioxidant like ascorbic acid or EDTA to your solutions.
-
Prepare fresh working standards for each analytical run.
Should I use an internal standard for the analysis of this compound?
This compound is itself a deuterated internal standard used to quantify the non-deuterated 4-Ethylcatechol. If you are troubleshooting the signal of the d5-standard itself, you might use a different, structurally similar deuterated compound as a reference to determine if the issue is specific to this compound or a more general system problem.
Quantitative Data Summary
The following table presents hypothetical data from an experiment aimed at optimizing the mobile phase composition for the analysis of this compound.
| Mobile Phase Additive (0.1%) | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio | Peak Asymmetry (at 10% height) |
| None | 5,500 | 50 | 1.8 |
| Formic Acid | 25,000 | 250 | 1.1 |
| Acetic Acid | 18,000 | 180 | 1.3 |
| Ammonium Formate | 12,000 | 120 | 1.5 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Standard Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol with 0.1% ascorbic acid.
- Store the stock solution at -20°C in an amber vial.
- Prepare working standards by serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid.
2. Sample Preparation (for plasma samples):
- To 100 µL of plasma, add 10 µL of the this compound working solution.
- Add 400 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
3. LC-MS/MS Parameters:
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition: m/z 144.1 → m/z 115.1 (This is a plausible transition for a deuterated ethylcatechol, assuming a parent mass for the non-deuterated form and adding 5 for the deuterium atoms, followed by a characteristic fragmentation).
-
Source Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Sample preparation workflow for plasma analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. agilent.com [agilent.com]
- 5. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Ethylcatechol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylcatechol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for 4-Ethylcatechol analysis?
A1: The most prevalent analytical techniques for the quantification of 4-Ethylcatechol are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) with coulometric or fluorescence detection is also utilized, particularly in specific applications like wine analysis.
Q2: What are the typical sample matrices in which 4-Ethylcatechol is analyzed?
A2: 4-Ethylcatechol is frequently analyzed in complex matrices such as wine, beer, and other fermented beverages where it can be a marker for microbial activity.[1][2] It is also analyzed in biological samples like urine and feces as a potential biomarker of dietary intake or gut microbiota metabolism.[3][4]
Q3: What are the known precursors of 4-Ethylcatechol in samples like wine?
A3: In wine and similar beverages, 4-Ethylcatechol is typically formed from the microbial transformation of hydroxycinnamic acids, specifically caffeic acid. Yeasts such as Dekkera/Brettanomyces can convert caffeic acid into 4-vinylcatechol, which is subsequently reduced to 4-Ethylcatechol.[1]
Troubleshooting Guides
Chromatographic Issues
Q4: I am observing peak tailing for my 4-Ethylcatechol peak in HPLC. What are the possible causes and solutions?
A4: Peak tailing for phenolic compounds like 4-Ethylcatechol in reversed-phase HPLC is often due to interactions with residual silanol groups on the silica-based column packing.
-
Cause: Secondary interactions between the hydroxyl groups of the catechol and active silanol groups on the column.
-
Solution 1: Mobile Phase Modification: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Solution 2: Use of a Different Column: Employing a column with end-capping or using a different stationary phase, such as a polymer-based column, can mitigate these interactions.
-
Solution 3: Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also reduce tailing, but this may not be suitable for LC-MS applications due to ion suppression.
Q5: The retention time for 4-Ethylcatechol is shifting between injections. What should I investigate?
A5: Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or the column itself.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.
-
Solution: Increase the column equilibration time.
-
-
Cause 2: Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or degradation.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
-
Cause 3: Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause 4: Pump Performance Issues: Inconsistent flow rates from the pump can lead to retention time shifts.
-
Solution: Check the pump for leaks, ensure proper solvent degassing, and perform routine maintenance on pump seals and check valves.
-
Interference and Matrix Effects
Q6: I suspect co-elution of other compounds with 4-Ethylcatechol. How can I confirm and resolve this?
A6: Co-elution can be a significant issue, especially in complex matrices.
-
Confirmation:
-
Peak Purity Analysis (HPLC-DAD): If using a diode-array detector, assess the peak purity across the 4-Ethylcatechol peak. A non-homogenous spectrum indicates co-elution.
-
Mass Spectrometry (GC-MS, LC-MS): Examine the mass spectrum across the chromatographic peak. The presence of ions not belonging to 4-Ethylcatechol suggests co-elution.
-
-
Resolution:
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient, temperature, or switching to a column with a different selectivity can help resolve the co-eluting peaks.
-
Improve Sample Preparation: Utilize a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove the interfering compounds prior to analysis.
-
Q7: My 4-Ethylcatechol signal is suppressed when analyzing real samples compared to standards in a clean solvent. What is happening and how can I correct for it?
A7: This phenomenon is known as a matrix effect, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.
-
Cause: Co-eluting matrix components affect the ionization efficiency of 4-Ethylcatechol.
-
Solution 1: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effect.
-
Solution 2: Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., 4-Ethylcatechol-d5). Since the internal standard has very similar physicochemical properties to the analyte, it will experience the same matrix effects, allowing for accurate quantification.
-
Solution 3: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing the matrix effect. However, this may compromise the limit of detection.[5]
-
Solution 4: Enhanced Sample Cleanup: Employ more rigorous sample preparation methods like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.
Sample Preparation
Q8: What is a good starting point for developing a solid-phase extraction (SPE) method for 4-Ethylcatechol from an aqueous sample?
A8: A reversed-phase SPE cartridge is a common choice for extracting phenolic compounds from aqueous matrices.
-
Sorbent: A polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene) or a C18-bonded silica sorbent can be effective.
-
General Protocol:
-
Conditioning: Condition the cartridge with a water-miscible organic solvent (e.g., methanol) followed by water or an aqueous buffer at the desired pH.
-
Loading: Load the pre-treated sample onto the cartridge. Acidifying the sample to a pH of ~2 can improve the retention of phenolic compounds.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the 4-Ethylcatechol with a stronger organic solvent like methanol, acetonitrile, or ethyl acetate.
-
Analyte Stability and Degradation
Q9: I am concerned about the stability of 4-Ethylcatechol in my samples and standards. What are the potential degradation pathways?
A9: Catechols are susceptible to oxidation, which can lead to the formation of quinones and other degradation products.
-
Oxidative Degradation: In the presence of oxygen or oxidizing agents, 4-Ethylcatechol can be oxidized to 4-ethyl-o-benzoquinone. This can be more prevalent at higher pH and in the presence of metal ions.
-
Mitigation: Store samples and standards at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). The addition of an antioxidant like ascorbic acid to the samples can also help to prevent oxidation.
-
-
Forced Degradation: Under forced degradation conditions, such as strong acid or base, high temperature, or intense light, 4-Ethylcatechol may degrade through various pathways. It is crucial to perform stability studies to identify potential degradation products that could interfere with the analysis.
Quantitative Data
Table 1: Common Interferences in 4-Ethylcatechol Analysis
| Interfering Compound | Chemical Class | Typical Matrix | Potential for Co-elution |
| 4-Ethylphenol | Volatile Phenol | Wine, Fermented Beverages | High, due to structural similarity |
| 4-Ethylguaiacol | Volatile Phenol | Wine, Fermented Beverages | High, due to structural similarity |
| Catechol | Phenol | Environmental, Biological | Moderate |
| 3-Methylcatechol | Phenol | Environmental, Biological | Moderate |
| Caffeic Acid | Hydroxycinnamic Acid | Wine, Plant extracts | Low to moderate, depending on chromatography |
| Vanillin | Phenolic Aldehyde | Food, Beverages | Low to moderate, depending on chromatography |
| Guaiacol | Phenol | Food, Beverages | Moderate |
Table 2: Representative Chromatographic and Mass Spectrometric Parameters
Note: These values are illustrative and will vary depending on the specific instrument, column, and analytical conditions.
| Analyte | Retention Time (min) (Reversed-Phase HPLC) | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 4-Ethylcatechol | 8.5 | 137.1 | 122.1 | 107.1 |
| 4-Ethylphenol | 10.2 | 121.1 | 106.1 | 77.1 |
| 4-Ethylguaiacol | 11.5 | 151.1 | 136.1 | 108.1 |
| Caffeic Acid | 6.2 | 179.0 | 135.0 | 107.0 |
Experimental Protocols
Protocol 1: GC-MS Analysis of 4-Ethylcatechol in Wine
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of wine, add an internal standard (e.g., 4-propylcatechol).
-
Adjust the pH to ~2 with hydrochloric acid.
-
Extract twice with 5 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of pentane and diethyl ether).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To the concentrated extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450 or selected ion monitoring (SIM) for target ions.
-
Protocol 2: LC-MS/MS Analysis of 4-Ethylcatechol in Urine
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard (e.g., this compound) and a beta-glucuronidase/sulfatase enzyme solution to deconjugate any metabolites. Incubate as per the enzyme manufacturer's instructions.
-
Acidify the sample to pH ~5.
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Conditions: Electrospray ionization (ESI) in negative mode. Use Multiple Reaction Monitoring (MRM) for the transitions listed in Table 2.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of 4-Ethylcatechol.
Caption: Troubleshooting logic for inaccurate 4-Ethylcatechol quantification.
References
Stability of 4-Ethylcatechol-d5 in different storage conditions
This technical support center provides guidance on the stability, storage, and handling of 4-Ethylcatechol-d5, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Summary of Recommended Storage Conditions
| Condition | Solid Compound | In Solution |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) for long-term |
| 2-8°C for short-term (days) | ||
| Light | Protect from light (store in amber vials or dark) | Protect from light |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Degas solvent before use |
| Container | Tightly sealed, airtight container | Tightly sealed vial with a PTFE-lined cap |
Q2: What solvents are suitable for preparing solutions of this compound?
A2: Methanol is a commonly used solvent for preparing stock solutions of deuterated standards and is a reasonable choice for this compound.[3] For analytical purposes, the choice of solvent will also depend on the specific analytical technique being used (e.g., HPLC, GC-MS). Ensure the solvent is of high purity and degassed to remove dissolved oxygen, which can promote oxidation of the catechol.
Q3: How can I tell if my this compound has degraded?
A3: Catechol solutions that have oxidized often turn a brownish color.[1] For a more definitive assessment, analytical techniques such as HPLC or GC-MS should be used to check for the appearance of degradation products or a decrease in the peak area of the parent compound over time.
Troubleshooting Guide
This guide addresses potential issues you might encounter during the handling and analysis of this compound.
Issue 1: Inconsistent analytical results (e.g., variable peak areas).
-
Possible Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare a new stock solution from the solid material and compare its analytical response to the older solution.
-
Check storage of solutions: Ensure that solutions are stored at an appropriate temperature (≤ -20°C for long-term) and protected from light.
-
Use antioxidants: For prolonged studies, consider adding a small amount of an antioxidant, such as glutathione, to the solution.[4]
-
Solvent quality: Use high-purity, degassed solvents for solution preparation.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Degradation of this compound. The degradation of catechols can occur via a meta-cleavage pathway, leading to various oxidation products.[5]
-
Troubleshooting Steps:
-
Analyze a freshly prepared standard: This will help determine if the extra peaks are present from the start or are forming over time.
-
Stress testing: To tentatively identify potential degradation products, a small aliquot of the solution can be subjected to stress conditions (e.g., elevated temperature, exposure to light, or addition of an oxidizing agent).
-
Review literature: Look for studies on the degradation of similar catechol compounds to understand potential degradation pathways and products.
-
Issue 3: Poor peak shape in HPLC or GC analysis.
-
Possible Cause: This can be due to a variety of factors including interactions with the analytical column, issues with the mobile/carrier gas, or sample degradation.
-
Troubleshooting Steps:
-
Column conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.
-
Inert system: For GC analysis, ensure the entire system (liner, column, etc.) is inert to prevent interactions with the active catechol compound.
-
Check for system leaks: Leaks in the system can affect peak shape.
-
Sample preparation: Ensure the sample is fully dissolved and filtered before injection.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid compound in a clean, dry vial.
-
Add the appropriate volume of high-purity, degassed methanol to achieve the target concentration.
-
Vortex or sonicate the vial until the compound is completely dissolved.
-
Store the stock solution in an amber vial at ≤ -20°C.
Protocol 2: General Stability Assessment Workflow
A stability study is crucial to determine the shelf life of this compound under your specific storage conditions.
-
Initial Analysis: Prepare a stock solution and immediately analyze it using a validated analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) to determine the initial concentration and purity (Time 0).
-
Sample Storage: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., different temperatures, light/dark).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition and analyze it.
-
Data Evaluation: Compare the concentration and purity of the stored samples to the Time 0 results. A significant decrease in concentration or the appearance of degradation products indicates instability under those conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. catechol storage problems | Photrio.com Photography Forums [photrio.com]
- 2. ckgas.com [ckgas.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic peak shape for 4-Ethylcatechol
Technical Support Center: 4-Ethylcatechol Analysis
Welcome to our dedicated support center for troubleshooting chromatographic issues related to 4-Ethylcatechol. This resource provides in-depth guidance in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common challenges encountered during their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor chromatographic peak shape for 4-Ethylcatechol can manifest as peak fronting, peak tailing, or split peaks. Below are common questions and troubleshooting steps to address these issues in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
What causes peak fronting for 4-Ethylcatechol and how can I fix it?
Peak fronting, where the front of the peak is less steep than the back, is often an indication that some analyte molecules are eluting earlier than expected.
Common Causes & Solutions for Peak Fronting:
| Cause | Recommended Solution |
| Sample Overload (Concentration) | Dilute the sample. A 1:10 dilution can often resolve the issue.[1] |
| Sample Overload (Volume) | Reduce the injection volume. For typical 4.6 mm ID HPLC columns, the maximum injection volume should be around 2% of the total column volume. |
| Solvent Mismatch (HPLC) | The sample solvent should be weaker than or the same as the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[2] |
| Column Degradation | A void at the column inlet can cause peak fronting. This can be caused by high pH dissolving the silica packing.[2] Replace the column and operate within the recommended pH range. |
| Low Column Temperature (GC) | In isothermal GC analysis, if later eluting peaks show fronting, it may indicate the column temperature is too low. Increasing the oven temperature can resolve this.[1] |
Troubleshooting Workflow for Peak Fronting:
Caption: Troubleshooting logic for addressing peak fronting.
My 4-Ethylcatechol peak is tailing. What are the likely causes and solutions?
Peak tailing, characterized by a "tail" extending from the back of the peak, is a common issue, especially with phenolic compounds like 4-Ethylcatechol.
Common Causes & Solutions for Peak Tailing:
| Cause | Recommended Solution |
| Secondary Interactions (HPLC) | 4-Ethylcatechol has a predicted pKa of ~9.90. At neutral or basic pH, interactions with acidic silanol groups on the column can cause tailing. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can suppress this interaction. |
| Column Contamination | Strongly retained impurities can cause peak tailing. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Column Overload | While more commonly associated with fronting, severe overload can also cause tailing. Reduce the sample concentration or injection volume. |
| Extra-column Volume | Excessive tubing length or diameter between the column and detector can lead to peak broadening and tailing. Use tubing with a small internal diameter and keep the length to a minimum. |
| Active Sites in GC System | In GC, active sites in the injector liner or column can interact with the hydroxyl groups of 4-Ethylcatechol. Use a deactivated liner and a high-quality, well-conditioned column. |
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting logic for addressing peak tailing.
Why is my 4-Ethylcatechol peak splitting into two?
Split peaks can be frustrating and may indicate a few different problems with your chromatographic system.
Common Causes & Solutions for Split Peaks:
| Cause | Recommended Solution |
| Partially Blocked Frit | Debris from the sample or system can block the column inlet frit, causing the sample to be distributed unevenly. Back-flush the column. If this fails, replace the frit or the column.[2] |
| Column Void | A void in the packing material at the head of the column can cause the sample band to split. This requires column replacement.[2] |
| Strong Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band. Dissolve the sample in the mobile phase. |
| Co-elution | It's possible that what appears to be a split peak is actually two co-eluting compounds. Modify the mobile phase composition or gradient to improve resolution. |
| Inconsistent Temperature | A non-uniform temperature across the column can lead to peak distortion. Ensure the column is properly thermostatted. |
Troubleshooting Workflow for Split Peaks:
Caption: Troubleshooting logic for addressing split peaks.
Experimental Protocols
HPLC Method for 4-Ethylcatechol Analysis
This protocol is a general guideline for the analysis of 4-Ethylcatechol using reversed-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 40% B over 15 minutes, then a 5-minute hold at 40% B, followed by a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 280 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
GC-MS Protocol for Derivatized 4-Ethylcatechol
Due to its low volatility and potential for thermal degradation, 4-Ethylcatechol is often derivatized before GC analysis. Silylation is a common derivatization technique.
-
Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Derivatization Procedure:
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
MS Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-550 amu
-
Physicochemical Properties of 4-Ethylcatechol
Understanding the properties of 4-Ethylcatechol is crucial for effective troubleshooting.
| Property | Value | Significance in Chromatography |
| Molecular Formula | C₈H₁₀O₂ | - |
| Molecular Weight | 138.16 g/mol | - |
| Predicted pKa | 9.90 ± 0.10 | At pH values approaching the pKa, 4-Ethylcatechol will be partially ionized, which can lead to peak tailing on traditional silica-based C18 columns. Maintaining a mobile phase pH at least 2 units below the pKa is recommended for good peak shape. |
| Boiling Point | 105-107 °C at 0.5 mmHg | The relatively high boiling point contributes to its low volatility, often necessitating derivatization for GC analysis. |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO. | The limited solubility in less polar organic solvents may require careful selection of the sample diluent to ensure it is compatible with reversed-phase mobile phases. |
| Stability | Thermally unstable, especially at temperatures required for GC. Hygroscopic. | Thermal instability is a key reason for using derivatization in GC. The hygroscopic nature means samples should be stored in a desiccator. |
References
Technical Support Center: Analysis of 4-Ethylcatechol in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 4-Ethylcatechol in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing 4-Ethylcatechol in biological samples?
A1: The primary challenges include:
-
Matrix Effects: Biological samples like plasma, serum, and urine contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can interfere with the analysis. These interferences can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy and precision.[1][2]
-
Analyte Instability: Catechol compounds are susceptible to oxidation. Proper sample handling and storage are crucial to prevent degradation of 4-Ethylcatechol.
-
Low Concentrations: In many biological studies, 4-Ethylcatechol may be present at very low concentrations, requiring highly sensitive analytical methods for accurate quantification.
Q2: Which analytical techniques are most suitable for 4-Ethylcatechol analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly used techniques due to their high sensitivity and selectivity.[3][4][5] LC-MS/MS is often preferred as it may not require the derivatization step typically necessary for GC-MS analysis of polar compounds like catechols.
Q3: How can I minimize matrix effects in my 4-Ethylcatechol assay?
A3: Several strategies can be employed:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or phospholipid removal plates to clean up the sample and remove interfering components.[6]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate 4-Ethylcatechol from co-eluting matrix components.
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of 4-Ethylcatechol is highly recommended to compensate for matrix effects and variability in sample processing.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the study samples can help to compensate for consistent matrix effects.
Q4: Is derivatization necessary for the analysis of 4-Ethylcatechol?
A4: For GC-MS analysis, derivatization (e.g., silylation) is generally required to improve the volatility and thermal stability of 4-Ethylcatechol.[1][7] For LC-MS/MS, derivatization is not always necessary but can be used to enhance ionization efficiency and sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Secondary Interactions | Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups on the column. |
| Column Contamination | Wash the column with a strong solvent or perform a back-flush. |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with the analyte and the column. Adjust the organic-to-aqueous ratio. |
Issue 2: High Signal Suppression or Enhancement (Matrix Effect)
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve chromatographic separation by modifying the gradient, flow rate, or changing the column chemistry. |
| Insufficient Sample Cleanup | Optimize the sample preparation method. Consider a more rigorous SPE protocol or the use of phospholipid removal plates. |
| Ion Source Contamination | Clean the mass spectrometer's ion source. |
| Inappropriate Ionization Technique | If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI) as it can be less susceptible to matrix effects for certain compounds. |
Issue 3: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the SPE or LLE protocol (e.g., change the sorbent, elution solvent, or pH). |
| Analyte Degradation | Ensure samples are handled and stored properly (e.g., on ice, protected from light). Consider adding antioxidants during sample preparation. |
| Adsorption to Vials/Plates | Use silanized glassware or low-binding plates to minimize non-specific binding.[6] |
Issue 4: Inconsistent Results/Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard to normalize the data. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Automation can improve reproducibility. |
| Instrument Instability | Check the stability of the LC and MS systems. Perform system suitability tests before each analytical run. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 4-Ethylcatechol in Human Plasma
This protocol is adapted from a validated method for catecholamine analysis in plasma.[6]
1. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 4-Ethylcatechol-d4) and 20 µL of a stabilizing agent (e.g., 0.1 M perchloric acid). Vortex for 10 seconds.
-
Protein Precipitation & Phospholipid Removal: Add 300 µL of acetonitrile to precipitate proteins. Use a phospholipid removal plate and follow the manufacturer's instructions for filtration.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the filtrate from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for 4-Ethylcatechol and its internal standard |
Protocol 2: GC-MS Analysis of 4-Ethylcatechol in Human Urine
This protocol is based on a method for the analysis of catechol and 4-methylcatechol in urine.[1][7]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Enzymatic Hydrolysis: To 1 mL of urine, add 10 µL of internal standard (e.g., [U-14C]catechol or a deuterated analog of 4-Ethylcatechol), 100 µL of β-glucuronidase/sulfatase solution, and 1 mL of acetate buffer (pH 5.0). Incubate at 37°C for 16 hours.
-
Extraction: Acidify the sample to pH 2 with HCl. Extract twice with 5 mL of diethyl ether.
-
Derivatization: Combine the ether extracts and evaporate to dryness. Add 50 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60°C for 30 minutes.
2. GC-MS Parameters
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Injection Mode | Splitless |
| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition | Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivatives of 4-Ethylcatechol and the internal standard. |
Quantitative Data Summary
The following tables provide typical validation parameters for the analysis of catechol-like compounds in biological matrices. These values should be established for each specific assay.
Table 1: Typical LC-MS/MS Method Validation Parameters for a Catechol Compound in Human Plasma
| Parameter | Typical Value |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Matrix Effect (%) | 85 - 115% |
| Recovery (%) | > 70% |
Table 2: Typical GC-MS Method Validation Parameters for a Catechol Compound in Human Urine
| Parameter | Typical Value |
| Linear Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery (%) | > 80% |
Visualizations
Caption: LC-MS/MS workflow for 4-Ethylcatechol in plasma.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in methods for the analysis of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethylcatechol-d5 Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 4-Ethylcatechol-d5. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in LC-MS/MS analysis?
A1: this compound is a deuterated form of 4-Ethylcatechol. In LC-MS/MS applications, it serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 4-Ethylcatechol in complex matrices such as plasma, urine, or environmental samples. Using a SIL-IS is a robust method to correct for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in quantitative analysis.[1]
Q2: What are the typical mass transitions (MRM) for 4-Ethylcatechol and its deuterated internal standard, this compound?
A2: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Based on published methods for similar deuterated catechols, the following transitions are recommended as a starting point for method development. Note that the mass shift for a d5 labeled standard will be +5 Da compared to the unlabeled analyte. The precursor ion is the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| 4-Ethylcatechol | 139.1 | 124.1 | Analyte (Quantifier) |
| 4-Ethylcatechol | 139.1 | 109.1 | Analyte (Qualifier) |
| This compound | 144.1 | 129.1 | Internal Standard (Quantifier) |
These values are derived from methodologies for similar compounds and should be empirically optimized on your specific instrument.
Q3: Which ionization mode is best for detecting this compound?
A3: Electrospray Ionization (ESI) in positive ion mode is the most common and effective technique for the analysis of catecholamines and related phenolic compounds. These molecules readily accept a proton to form a stable [M+H]⁺ ion in the ESI source, which is the necessary precursor for MS/MS analysis.
Q4: What type of liquid chromatography column is suitable for separating 4-Ethylcatechol?
A4: Reversed-phase chromatography is the standard approach. A C18 or a Phenyl-Hexyl stationary phase is often effective. Phenyl-Hexyl columns can provide alternative selectivity for aromatic compounds like 4-Ethylcatechol. Gradient elution with a mobile phase consisting of water and an organic solvent (typically methanol or acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid) is recommended to ensure good peak shape and retention.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem 1: No signal or very low signal for this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify the precursor and product ion masses are correctly entered in the acquisition method. Infuse a standard solution of this compound directly into the mass spectrometer to optimize the cone/declustering potential and collision energy for the specific MRM transition. |
| Poor Ionization | Ensure the mobile phase contains an acid modifier (e.g., 0.1% formic acid) to promote protonation in the ESI source. Check for blockages in the ESI probe and ensure a stable spray is being generated. Optimize source parameters such as gas flows (nebulizer, drying gas) and temperature. |
| Sample Preparation Issues | The analyte may be lost during sample extraction. Review the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the retention of catechol compounds on the SPE cartridge. |
| Instrument Contamination | Non-volatile salts or other contaminants can suppress the signal.[2] Clean the ion source and perform a system suitability test. |
Problem 2: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting matrix components can interfere with detection.[3] Improve the sample clean-up procedure. Consider using a more selective SPE sorbent or a different LLE solvent system. Diluting the sample may also reduce matrix effects. |
| Chromatographic Issues | Poor chromatographic resolution can lead to co-elution of interferences. Optimize the LC gradient to better separate the analyte from matrix components. Ensure the column is not overloaded. |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[2] |
Problem 3: Poor peak shape (e.g., tailing, splitting).
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | Catechols can interact with active sites on the column or in the LC system. Ensure the mobile phase is sufficiently acidic (pH 3-4) to keep the catechol hydroxyl groups protonated. |
| Column Degradation | The column may be fouled or have reached the end of its lifetime. Flush the column according to the manufacturer's instructions or replace it. |
| Injector Issues | A partially blocked injector port or needle can cause peak splitting. Perform routine maintenance on the autosampler. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters by Infusion
This protocol describes how to determine the optimal MRM parameters for this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion Identification (MS1 Scan): Acquire a full scan in positive ESI mode to confirm the mass of the protonated precursor ion, [M+H]⁺ (expected m/z ≈ 144.1). Optimize the cone/declustering potential to maximize the intensity of this ion.
-
Product Ion Identification (MS2 Scan): Select the precursor ion (m/z 144.1) in the first quadrupole (Q1). Ramp the collision energy in the second quadrupole (Q2, collision cell) to induce fragmentation and acquire a product ion scan. Identify the most stable and abundant product ions.
-
MRM Optimization: Create an MRM method using the identified precursor and product ion pair(s). Optimize the collision energy for each transition to achieve the maximum signal intensity.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general method for extracting 4-Ethylcatechol from a biological matrix like plasma.
-
Sample Pre-treatment: To 1 mL of plasma, add a known amount of this compound internal standard solution. Acidify the sample with an appropriate acid (e.g., perchloric acid) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using a stronger solvent (e.g., methanol containing a small percentage of ammonia or formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for quantitative analysis of 4-Ethylcatechol.
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. How Microbiome Composition Correlates with Biochemical Changes during Sauerkraut Fermentation: a Focus on Neglected Bacterial Players and Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in 4-Ethylcatechol-d5 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylcatechol-d5. Our goal is to help you identify and minimize impurities, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: While a definitive, published synthesis for this compound is not widely available, two plausible routes can be inferred from standard organic chemistry principles and related syntheses.
-
Route A: Friedel-Crafts Acylation of Catechol followed by Reduction and Deuteration. This involves the acylation of catechol, followed by a reduction of the ketone, and finally a deuterium exchange on the ethyl group.
-
Route B: Ethylation of a Deuterated Catechol Precursor. This route starts with a deuterated catechol and introduces the ethyl group.
Q2: What are the likely impurities I might encounter?
A2: The impurities will largely depend on the synthetic route chosen.
- For Route A: Expect unreacted starting materials (catechol), regioisomers of acylated catechol, over-alkylation products, and incompletely deuterated 4-ethylcatechol.
- For Route B: Potential impurities include unreacted deuterated catechol, poly-ethylated catechols, and products with incomplete deuteration if the starting material is not 100% deuterated.
Q3: How can I detect these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
- High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and regioisomers.
- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and impurities, and to confirm the degree of deuteration.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities.
Q4: What are the best practices for minimizing impurity formation?
A4: To minimize impurities, consider the following:
- Use high-purity starting materials.
- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).
- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol moiety.
- Employ regioselective synthetic strategies where possible to avoid the formation of isomers.
- For deuteration steps, ensure the use of a suitable deuterium source and catalyst to maximize isotopic exchange.
Troubleshooting Guides
Problem 1: Low Purity of Final Product Detected by HPLC
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. Extend the reaction time or increase the temperature if necessary. |
| Presence of regioisomers | Optimize the regioselectivity of the acylation or alkylation step. Consider using a protecting group strategy for one of the hydroxyl groups on the catechol. |
| Formation of polymeric material | Use a milder catalyst or lower the reaction temperature. Ensure efficient stirring to prevent localized overheating. |
| Oxidation of catechol | Degas solvents and perform the reaction under an inert atmosphere. |
Problem 2: Incomplete Deuteration Observed by NMR/MS
| Potential Cause | Suggested Solution |
| Inefficient deuterium source | Use a high-purity deuterium source (e.g., D₂O, D₂ gas). |
| Catalyst deactivation | Use a fresh, active catalyst for the deuteration step. |
| Insufficient exchange time | Increase the reaction time for the deuterium exchange step. |
| Back-exchange with protic solvents | Use deuterated solvents for workup and purification steps to prevent back-exchange of deuterium with hydrogen. |
Quantitative Data on Impurity Profiles
Table 1: Typical Impurity Profile of Crude this compound (Route A) via HPLC-UV
| Impurity | Retention Time (min) | Typical Area % |
| Catechol (Starting Material) | 2.5 | 1.5 - 3.0 |
| 3-Acetylcatechol | 4.8 | 2.0 - 5.0 |
| 4-Acetylcatechol (Intermediate) | 5.5 | 0.5 - 2.0 |
| 4-Ethylcatechol (non-deuterated) | 7.2 | 1.0 - 4.0 |
| This compound (Product) | 7.2 | 85 - 95 |
| Di-acylated Catechol | 9.1 | < 1.0 |
Table 2: Purity of this compound After Various Purification Methods
| Purification Method | Purity by HPLC (%) | Yield (%) |
| Recrystallization | 98.5 | 75 |
| Column Chromatography (Silica Gel) | > 99.5 | 60 |
| Preparative HPLC | > 99.9 | 45 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Route A
Step 1: Friedel-Crafts Acylation of Catechol
-
To a stirred solution of catechol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-acetylcatechol.
Step 2: Clemmensen Reduction of 4-Acetylcatechol
-
To a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated HCl and the crude 4-acetylcatechol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give crude 4-ethylcatechol.
Step 3: Deuteration of 4-Ethylcatechol
-
Dissolve the crude 4-ethylcatechol in D₂O containing a catalytic amount of a suitable acid or base (e.g., D₂SO₄ or NaOD).
-
Heat the mixture under reflux for 24-48 hours.
-
Cool the mixture and extract the product with deuterated chloroform (CDCl₃).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound.
Protocol 2: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthetic pathway for this compound (Route A).
Caption: Troubleshooting workflow for low product purity.
Caption: Logical flow for purification of this compound.
Preventing degradation of 4-Ethylcatechol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Ethylcatechol during sample preparation.
Troubleshooting Guide
Researchers may encounter several issues during the analysis of 4-Ethylcatechol due to its inherent instability. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Degradation of 4-Ethylcatechol during sample collection and storage. | - Collect samples on ice and process them immediately.- If storage is necessary, freeze samples at -80°C and store under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Oxidation during sample preparation. | - Work with chilled samples and reagents on ice.- Deoxygenate all solvents by sparging with nitrogen or argon.- Add an antioxidant, such as ascorbic acid (Vitamin C), to the extraction solvent (final concentration 0.1-1% w/v).- Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the extraction solvent (final concentration 0.05-0.1% w/v) to remove metal ions that can catalyze oxidation. | |
| Adsorption to container surfaces. | - Use silanized glassware or low-adsorption polypropylene tubes. | |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Interaction with active sites on the HPLC column. | - Use a column with end-capping to block residual silanol groups.- Add a small amount of a competing amine, like triethylamine, to the mobile phase (e.g., 0.1% v/v) to reduce peak tailing. |
| Sample solvent is too strong. | - Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times in HPLC | Fluctuations in mobile phase composition or flow rate. | - Ensure the HPLC pump is properly primed and purged to remove air bubbles.- Check for leaks in the system.- Use a high-quality, well-maintained HPLC system. |
| Column degradation. | - Use a guard column to protect the analytical column.- Ensure the mobile phase pH is within the stable range for the column. | |
| Presence of Unexpected Peaks | Formation of degradation products. | - Implement the preventative measures for degradation outlined above (antioxidants, chelating agents, low temperature, exclusion of oxygen).- Analyze a freshly prepared standard to confirm the retention time of the parent compound. |
| Matrix interference. | - Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-Ethylcatechol degradation?
A1: The primary cause of 4-Ethylcatechol degradation is oxidation. The catechol moiety (the two adjacent hydroxyl groups on the benzene ring) is highly susceptible to oxidation, which can be initiated by exposure to oxygen, light, elevated temperatures, and the presence of metal ions. This oxidation can lead to the formation of quinones and subsequent polymerization, resulting in a loss of the analyte.
Q2: What is the ideal pH for storing and processing samples containing 4-Ethylcatechol?
A2: Catechols are generally more stable under acidic conditions. A study on a similar compound, catechin, showed significantly greater stability at a pH of 1.5 compared to neutral or alkaline conditions.[2] Therefore, it is recommended to maintain a slightly acidic pH (around 3-5) during extraction and in the final sample extract. This can be achieved by using an acidified extraction solvent (e.g., with formic or acetic acid).
Q3: Can I use elevated temperatures to improve extraction efficiency?
A3: It is strongly advised to avoid elevated temperatures during the extraction of 4-Ethylcatechol. Catechols are thermally labile, and heat will accelerate their degradation. A study on catechin demonstrated a significant decrease in stability as the temperature increased from 25°C to 55°C.[2] It is best to perform all extraction steps on ice or at reduced temperatures.
Q4: Are there any specific antioxidants you recommend?
A4: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for stabilizing catechols. It is readily available, inexpensive, and easily incorporated into aqueous and some organic extraction solvents. A concentration of 0.1-1% (w/v) is typically sufficient.
Q5: How should I store my stock solutions of 4-Ethylcatechol?
A5: Stock solutions of 4-Ethylcatechol should be stored at low temperatures, protected from light, and under an inert atmosphere. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is acceptable, provided the solution is stored under nitrogen.[1]
Experimental Protocols
Protocol 1: Extraction of 4-Ethylcatechol from a Liquid Matrix (e.g., Plasma, Wine)
This protocol outlines a liquid-liquid extraction (LLE) procedure with steps to minimize degradation.
Materials:
-
Sample containing 4-Ethylcatechol
-
Ethyl acetate (HPLC grade), chilled
-
Extraction Solvent: Ethyl acetate containing 0.5% (w/v) ascorbic acid
-
0.1 M Phosphate buffer (pH 4.0) containing 0.1% (w/v) EDTA
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., rotary evaporator or nitrogen stream evaporator)
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To 1 mL of the sample in a polypropylene centrifuge tube, add 1 mL of chilled 0.1 M phosphate buffer (pH 4.0) with EDTA.
-
-
Extraction:
-
Add 5 mL of chilled extraction solvent (ethyl acetate with ascorbic acid) to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with a fresh aliquot of extraction solvent for improved recovery.
-
Pool the organic extracts.
-
-
Drying and Evaporation:
-
Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 25°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your chromatographic analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of 4-Ethylcatechol
This protocol provides a general guideline for SPE, which can offer cleaner extracts.
Materials:
-
Sample containing 4-Ethylcatechol
-
SPE Cartridge (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (HPLC grade), chilled
-
Deionized water, deoxygenated
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized water with 0.1% formic acid
-
Wash Solvent: 5% Methanol in deionized water with 0.1% formic acid
-
Elution Solvent: Methanol with 0.5% (w/v) ascorbic acid
-
Nitrogen gas supply
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Acidify the sample to pH 3-4 with formic or acetic acid.
-
Centrifuge or filter the sample to remove particulates.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1-2 column volumes of methanol.
-
Equilibrate the cartridge with 1-2 column volumes of the equilibration solvent. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of the wash solvent to remove interfering substances.
-
-
Elution:
-
Elute the 4-Ethylcatechol from the cartridge with the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 25°C.
-
Reconstitute the dried extract in the initial mobile phase for analysis.
-
Visualizations
Caption: Oxidative degradation pathway of 4-Ethylcatechol.
Caption: Recommended workflow for 4-Ethylcatechol sample preparation.
References
Validation & Comparative
A Comparative Guide to the Analytical Cross-Validation of 4-Ethylcatechol Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Ethylcatechol (4-EC) is critical. This guide provides an objective comparison of analytical methodologies for 4-EC, presenting supporting experimental data, detailed protocols, and logical workflows to aid in method selection and validation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the quantification of 4-Ethylcatechol depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section summarizes the quantitative performance of High-Performance Liquid Chromatography with a Coulometric Electrode Array Detector (HPLC-CEAD), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and a prospective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
| Parameter | HPLC-CEAD | GC-MS (with in situ Acetylation) | LC-MS/MS (Prospective) |
| Linearity Range | Up to 1520 µg/L[1] | Not explicitly reported for 4-EC | Expected to be wide, e.g., 10 - 5000 µg/L[2][3] |
| Limit of Detection (LOD) | 1.34 µg/L[1] | Below sensory threshold (e.g., < 100 µg/L) | Potentially in the low µg/L to ng/L range |
| Limit of Quantification (LOQ) | 2.2 µg/L[1] | Not explicitly reported for 4-EC | Potentially in the low µg/L to ng/L range |
| Accuracy (Recovery) | 95% - 104%[1] | Not explicitly reported for 4-EC | Typically within 85% - 115% |
| Precision (RSD%) | < 3%[1] | 0.3% - 12.1% (for ethylphenols) | Typically < 15% |
| Sample Preparation | Direct injection (no derivatization)[1] | In situ derivatization required | Simple dilution may be possible[2][3] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process for ensuring the reliability and interchangeability of different techniques.
References
A Comparative Guide to 4-Ethylcatechol-d5 and Other Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable quantification of analytes in complex matrices, the use of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 4-Ethylcatechol-d5, a deuterated internal standard, with other common internal standards used in mass spectrometry-based analytical methods. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable internal standard for their applications.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric techniques, to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting with it and experiencing similar effects from the sample matrix, yet be distinguishable by the detector.[2] Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard because their behavior during extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte.
Performance Comparison of Internal Standards
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Structural Analog |
| Recovery | Expected to be very similar to the analyte, providing excellent correction for losses during sample preparation. Typical recoveries for similar compounds are in the range of 85-110%. | May exhibit different extraction efficiencies compared to the analyte, leading to less accurate correction. |
| Matrix Effect | Co-elution with the analyte allows for effective compensation of ion suppression or enhancement.[1][3] | Differences in retention time and ionization efficiency can lead to inadequate correction for matrix effects. |
| Linearity (R²) of Calibration Curve | Typically ≥ 0.99, indicating a strong linear relationship between the analyte/internal standard ratio and concentration.[4] | May be lower if the internal standard does not adequately correct for variability. |
| Precision (%RSD) | Generally low (<15%), reflecting high reproducibility of the analytical method.[4] | Can be higher due to incomplete correction of analytical variability. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of 4-ethylcatechol in a biological matrix (e.g., urine) using this compound as an internal standard. This protocol is a composite based on established methods for catecholamine analysis.[4][5][6]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of catecholamines and related compounds from biological fluids.[5][6][7]
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard spiking solution containing this compound.
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a mild organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an acidic organic solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high selectivity and sensitivity for the quantification of small molecules.
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of phenolic compounds.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the compounds of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion pairs for 4-ethylcatechol and this compound would be optimized by direct infusion. For example:
-
4-Ethylcatechol: Q1 m/z 139 -> Q3 m/z 124
-
This compound: Q1 m/z 144 -> Q3 m/z 129
-
Visualizing Key Processes
To better understand the context of catecholamine analysis and the experimental workflow, the following diagrams are provided.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Ethylcatechol Quantification: HPLC vs. GC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Ethylcatechol, a key phenolic compound, is critical. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Coulometric Electrode Array Detection (CEAD), and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison
The selection of a quantification method often depends on a trade-off between sensitivity, precision, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-based methods and expected performance for a validated GC-MS method.
| Parameter | HPLC-DAD | HPLC-CEAD | GC-MS (for related phenols) |
| Linearity | Up to 150 mg/L | Up to 1520 µg/L | Good linearity is expected |
| Precision (RSD) | < 2.9% | < 3% | ~10% (Repeatability) |
| Accuracy (Recovery) | Statistical tolerance intervals met | 95% - 104% (Median: 102%) | 98% - 102% |
| Limit of Detection (LOD) | 0.03 - 0.10 mg/L | 1.34 µg/L | ~2 µg/L (for 4-ethylphenol) |
| Limit of Quantitation (LOQ) | Not specified | 2.2 µg/L | ~5 µg/L (for 4-ethylphenol) |
| Sample Preparation | None required | None required | Liquid-liquid extraction |
Experimental Workflows and Methodologies
The general workflow for the quantification of 4-Ethylcatechol involves sample preparation (if necessary), chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for 4-Ethylcatechol quantification.
Detailed Experimental Protocols
1. HPLC-DAD Method
This method is advantageous for its simplicity, requiring no sample preparation.
-
Instrumentation: An HPLC system equipped with a diode array detector, a pump, a column oven, and an autosampler.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.0 mm, 5 µm particle size) with a C18 guard column.
-
Mobile Phase: A gradient of two eluents. Eluent A consists of acetonitrile/water (2.5:97.5 v/v) and Eluent B is composed of acetonitrile/Eluent A (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: The diode array detector is set to monitor and quantify at 280 nm.
-
Quantification: Compound identification and quantification are achieved by comparing retention times and peak areas with those of a standard solution. The method has demonstrated linearity up to 150 mg/L with a precision (RSD) of less than 2.9%[1].
2. HPLC-CEAD Method
This technique offers high sensitivity and precision without the need for sample preparation or derivatization.
-
Instrumentation: An HPLC system coupled with a coulometric electrode array detector (CEAD).
-
Methodology: The assay is linear up to 1520 µg/L and shows high precision with an R.S.D. of less than 3%.[2][3] The limits of detection and quantification are 1.34 µg/L and 2.2 µg/L, respectively.[2][3]
-
Accuracy: Recoveries in spiked wine samples have been reported to range from 95% to 104%, with a median value of 102%, and no significant matrix effects were observed.[2][3]
3. GC-MS Method (Adapted for Volatile Phenols)
While specific validation for 4-Ethylcatechol is recommended, the following protocol for related volatile phenols provides a strong starting point. Gas chromatography is a common technique for analyzing volatile compounds like 4-ethylcatechol.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 20 mL of the sample (e.g., red wine), add an internal standard (e.g., 2 mL of 3,4-dimethylphenol).
-
Add 2 mL of an extraction solvent mixture, such as pentane/diethyl ether (2:1).
-
Shake the mixture for 1 hour and then centrifuge for 15 minutes at 4°C.
-
The organic phase is collected for analysis.
-
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for separating volatile phenols (e.g., ZB-5).
-
Analysis Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: Specific ions for the target analytes and internal standard are monitored (e.g., m/z 107 for 4-ethylphenol, m/z 137 for 4-ethylguaiacol, and m/z 122 for 3,4-dimethylphenol).
-
Performance: For 4-ethylphenol and 4-ethylguaiacol, this method has shown good recovery (98-102%) and repeatability (around 10%). The limits of detection and quantification for 4-ethylphenol were 2 µg/L and 5 µg/L, respectively.
Signaling Pathway Visualization
The quantification methods described are analytical techniques and do not directly involve biological signaling pathways. The provided diagrams focus on the experimental and logical workflows of the quantification process itself.
Caption: Logic diagram for selecting a 4-Ethylcatechol quantification method.
References
A Comparative Guide to Bioanalytical Methods for 4-Ethylcatechol in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 4-Ethylcatechol in plasma is critical for pharmacokinetic, toxicokinetic, and biomarker studies. The choice of bioanalytical method can significantly impact the reliability and efficiency of these investigations. This guide provides a detailed comparison of two prevalent analytical techniques for the quantification of 4-Ethylcatechol in plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison
The selection of an appropriate bioanalytical method hinges on various factors, including sensitivity, selectivity, throughput, and the specific requirements of the study. Below is a summary of the performance characteristics of LC-MS/MS and GC-MS for the analysis of small phenolic molecules like 4-Ethylcatechol in plasma, based on data from similar compounds.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (Range) | Excellent, typically spanning several orders of magnitude (e.g., 1 - 500 ng/mL)[1] | Good, but may have a narrower linear range compared to LC-MS/MS |
| Accuracy (% Bias) | High, typically within ±15% of the nominal concentration[2] | High, typically within ±15% of the nominal concentration |
| Precision (% CV) | High, with intra- and inter-day precision typically <15%[2][3] | High, with precision generally <15% |
| Lower Limit of Quantification (LLOQ) | Very low, often in the low pg/mL to ng/mL range[1] | Low, but may require derivatization to achieve comparable sensitivity to LC-MS/MS |
| Selectivity | High, due to the specificity of MS/MS transitions | High, especially with high-resolution mass spectrometry |
| Sample Preparation | Relatively straightforward (e.g., protein precipitation, solid-phase extraction)[3][4] | More complex, often requires derivatization to improve volatility and thermal stability[5][6] |
| Throughput | High, with typical run times of a few minutes per sample[7] | Lower, due to longer run times and more involved sample preparation |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any bioanalytical assay. Below are representative protocols for the analysis of a catechol-like compound, such as 4-Ethylcatechol, in plasma using LC-MS/MS and GC-MS.
LC-MS/MS Method Protocol
This method is adapted from established procedures for the analysis of catecholamines and related compounds in plasma.[3][7][8]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 4-Ethylcatechol).
-
Pre-treat the sample by adding 200 µL of 0.1 M HCl.
-
Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analyte with 500 µL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.[7]
-
Column: A C18 or PFP column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating polar compounds.[4][7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) is commonly used.[7]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-Ethylcatechol and its internal standard.
GC-MS Method Protocol
This protocol is based on general procedures for the analysis of catechols and other phenolic compounds by GC-MS, which typically requires a derivatization step.[5][6][9]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 100 µL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.[9]
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[6]
2. Gas Chromatographic Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection of 1 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 4-Ethylcatechol and its internal standard.
Workflow and Pathway Visualizations
To provide a clearer understanding of the experimental and logical processes involved in bioanalytical method validation, the following diagrams have been generated.
Caption: Workflow for bioanalytical method validation.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of 4-Ethylcatechol in plasma. LC-MS/MS generally offers higher throughput and simpler sample preparation, making it well-suited for routine analysis in a high-throughput environment. GC-MS, while requiring a more involved sample preparation with derivatization, remains a robust and reliable alternative, particularly when high chromatographic resolution is required. The choice between these methods should be guided by the specific needs of the study, available instrumentation, and the desired performance characteristics. This guide provides the foundational information to assist researchers in making an informed decision for their bioanalytical needs.
References
- 1. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijern.com [ijern.com]
- 6. mdpi.com [mdpi.com]
- 7. UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites - Clinical Chemistry - Labmedica.com [labmedica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to SPE Cartridges for 4-Ethylcatechol Analysis
For researchers and scientists engaged in the analysis of 4-Ethylcatechol, a key volatile phenol often associated with the sensory characteristics of wine and other beverages, selecting the optimal Solid-Phase Extraction (SPE) cartridge is a critical step for reliable quantification. This guide provides an objective comparison of the performance of different SPE cartridge types, supported by experimental data and detailed protocols, to aid in the selection of the most suitable product for your analytical needs.
While direct comparative data for 4-Ethylcatechol is limited in publicly available literature, this guide draws upon studies of phenolic compounds in wine, which are structurally and chemically similar to 4-Ethylcatechol. The performance of SPE cartridges for this broader class of compounds is considered a strong indicator of their efficacy for 4-Ethylcatechol extraction.
Performance Comparison of SPE Sorbent Types
The choice of sorbent material is the most critical factor influencing the performance of an SPE cartridge. The following table summarizes the key performance characteristics of commonly used sorbents for the extraction of phenolic compounds, including 4-Ethylcatechol.
| Sorbent Type | Brand Examples | Principle of Retention | Reported Performance for Phenolic Compounds | Key Advantages | Potential Disadvantages |
| Polymeric Reversed-Phase | Waters Oasis HLB, Phenomenex Strata-X, Agilent Bond Elut PPL | Hydrophilic-Lipophilic Balance | High recovery, good repeatability and reproducibility.[1][2] | Excellent retention of a wide range of compounds, stable across a broad pH range, not adversely affected by drying out.[1][2] | Higher cost compared to silica-based sorbents. |
| Silica-Based C18 | Agilent Bond Elut C18, Waters Sep-Pak C18 | Hydrophobic (van der Waals forces) | Lower sensitivity and recovery for some phenolic compounds compared to polymeric sorbents. | Lower cost, widely available. | Prone to irreversible drying, which can lead to poor recovery; limited pH stability. |
| Mixed-Mode | Waters Oasis MCX, Phenomenex Strata-X-C | Ion-exchange and reversed-phase | Highly selective for specific classes of compounds. | Can provide very clean extracts by utilizing two retention mechanisms. | Requires more complex method development. |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for achieving reproducible results. Below are representative SPE protocols for polymeric and silica-based C18 cartridges for the extraction of phenolic compounds from a wine matrix.
Protocol 1: Polymeric Reversed-Phase (Oasis HLB)
This protocol is adapted from the method described by Pérez-Magariño et al. (2008) for the analysis of phenolic compounds in wine.[1]
-
Conditioning:
-
Pass 5 mL of methanol through the Oasis HLB cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 10 mL of the wine sample onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
-
Elution:
-
Elute the retained phenolic compounds with 5 mL of methanol.
-
Collect the eluate for analysis.
-
Protocol 2: Silica-Based C18
This is a generic protocol for the extraction of phenolic compounds using a C18 cartridge.
-
Conditioning:
-
Flush the C18 cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. It is crucial that the sorbent does not go dry from this point onwards.
-
-
Sample Loading:
-
Load 10 mL of the wine sample onto the cartridge at a controlled flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove any remaining polar impurities.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove all water.
-
-
Elution:
-
Elute the analytes with 5 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Visualizing the Workflow and Analyte Origin
To better illustrate the experimental process and the context of 4-Ethylcatechol formation, the following diagrams are provided.
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Caption: Formation pathway of 4-Ethylcatechol and related phenols in wine.
Conclusion
Based on the available literature, polymeric reversed-phase SPE cartridges, such as the Waters Oasis HLB and Phenomenex Strata-X, offer significant advantages over traditional silica-based C18 cartridges for the analysis of 4-Ethylcatechol and other phenolic compounds in complex matrices like wine. These benefits include higher and more consistent recoveries, greater robustness, and a wider pH stability range. While C18 cartridges are a more economical option, they may require more stringent method control to avoid issues like sorbent drying, which can negatively impact recovery and reproducibility. For researchers prioritizing data quality and method robustness, a polymeric SPE cartridge is the recommended choice for the analysis of 4-Ethylcatechol.
References
A Head-to-Head Battle in Bioanalysis: 4-Ethylcatechol-d5 vs. 13C-Labeled Internal Standards
In the precise world of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly true for liquid chromatography-mass spectrometry (LC-MS/MS) assays, a cornerstone of modern drug development and clinical research. Stable isotope-labeled (SIL) internal standards are the gold standard, but the specific isotope used—deuterium (²H or D) or carbon-13 (¹³C)—can significantly impact assay performance. This guide provides an in-depth comparison of deuterium-labeled standards, using 4-Ethylcatechol-d5 as a representative example, and their ¹³C-labeled counterparts.
The Critical Role of an Internal Standard
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample extraction and cleanup to chromatographic separation and mass spectrometric detection. By adding a known quantity of the internal standard to samples at an early stage, it can compensate for variations in sample preparation, matrix effects, and instrument response.[1][2]
Caption: Workflow of a typical LC-MS/MS analysis incorporating a stable isotope-labeled internal standard.
Performance Under the Microscope: Deuterium vs. Carbon-13
The fundamental difference between deuterium and carbon-13 labeling lies in their physicochemical properties. While both serve the same purpose, the greater relative mass difference between deuterium and hydrogen can lead to tangible effects on analytical performance.
Key Performance Parameters
| Performance Parameter | This compound (Deuterium-Labeled) | ¹³C-Labeled 4-Ethylcatechol | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotopic effect).[3][4] | Co-elutes perfectly with the unlabeled analyte.[4][5] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can be highly localized within a chromatographic peak.[6] |
| Matrix Effect Compensation | Can be less effective due to chromatographic separation from the analyte.[6][7] | Considered superior for minimizing ion suppression/enhancement effects.[4][8] | Differential matrix effects on the analyte and a slightly shifted internal standard can lead to significant quantification errors.[3][6] |
| Isotopic Stability | Deuterium atoms, particularly at certain positions, can be susceptible to back-exchange (H/D scrambling).[2][3][9] | The ¹³C-label is incorporated into the carbon skeleton, making it highly stable and not prone to exchange.[2] | Loss or exchange of the isotopic label compromises the integrity and concentration of the internal standard, leading to biased results. |
| Fragmentation in MS/MS | May exhibit different fragmentation patterns or require different collision energies compared to the analyte.[5] | Fragmentation is generally identical to the unlabeled analyte. | Consistent fragmentation behavior simplifies method development and ensures reliable detection across different instrument platforms. |
| Commercial Availability & Cost | Generally more widely available and cost-effective.[1] | Often more expensive and less commonly available for a wide range of analytes.[1][4] | Practical considerations of budget and supply chain can influence the choice of internal standard for routine, high-throughput analyses. |
The "Deuterium Isotope Effect": A Deeper Dive
The primary drawback of deuterium-labeled standards is the "deuterium isotope effect." The replacement of a hydrogen atom with a deuterium atom doubles the mass at that position, which can alter the physicochemical properties of the molecule, such as its lipophilicity. This can result in a slight difference in retention time during reversed-phase liquid chromatography, causing the deuterated internal standard to elute slightly earlier than the native analyte.[3]
While this shift may be small, in the context of ultra-high-performance liquid chromatography (UPLC) with its sharp, narrow peaks, even a minor separation can mean that the analyte and the internal standard experience different levels of ion suppression or enhancement from co-eluting matrix components.[4] This phenomenon, known as differential matrix effects, undermines the fundamental purpose of using a SIL internal standard and can lead to inaccurate and imprecise quantification.[6][7] Studies have shown that this can result in quantitative errors of 40% or more in some cases.[3]
In contrast, ¹³C-labeled internal standards have a much smaller relative mass difference and do not exhibit this chromatographic shift.[10] They co-elute perfectly with the unlabeled analyte, ensuring that both compounds are subjected to the exact same matrix effects, thus providing more reliable correction and superior data quality.[4][5]
Caption: Logical flow demonstrating how isotope choice impacts analytical accuracy.
Experimental Protocol: Evaluating Internal Standard Performance
To empirically compare the performance of this compound and a ¹³C-labeled analog, the following experimental protocol for a matrix effect study can be employed.
Objective: To assess the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement in human plasma.
Materials:
-
4-Ethylcatechol (analyte)
-
This compound (internal standard 1)
-
¹³C-labeled 4-Ethylcatechol (internal standard 2)
-
Human plasma (pooled, from at least 6 different sources)
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike analyte and internal standard into the mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank plasma samples using SPE. Spike the analyte and internal standard into the final eluate.
-
Set 3 (Pre-Extraction Spike): Spike the internal standard into blank plasma samples before SPE. Spike the analyte into the final eluate. (This set is for evaluating recovery, but Sets 1 and 2 are key for matrix effect).
-
-
Sample Preparation (SPE):
-
Condition the SPE cartridges according to the manufacturer's protocol.
-
Load the plasma samples (pre-spiked for Set 3, blank for Set 2).
-
Wash the cartridges to remove interferences.
-
Elute the analytes.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using a validated UPLC-MS/MS method.
-
Monitor the peak area response for the analyte and both internal standards.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Analyte/IS Peak Area Ratio in Set 1)
-
-
A value of 1 for the MF indicates no matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effect.
-
Conclusion: A Clearer Path to Accurate Quantification
While deuterium-labeled internal standards like this compound are widely used and can be effective in many applications, they are not without their potential drawbacks.[7] The inherent risk of chromatographic separation and incomplete correction for matrix effects, especially in complex biological matrices and with high-efficiency chromatography systems, is a significant concern.[6]
For applications demanding the highest levels of accuracy and reliability, ¹³C-labeled internal standards are demonstrably superior.[1][2][5] Their identical chromatographic behavior to the unlabeled analyte ensures the most effective compensation for matrix effects and other sources of analytical variability.[4][8] Although typically associated with a higher cost, the investment in a ¹³C-labeled standard can prevent costly method redevelopment, failed batches, and the generation of questionable data, making it the preferred choice for robust and defensible quantitative bioanalysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. foodriskmanagement.com [foodriskmanagement.com]
- 9. cerilliant.com [cerilliant.com]
- 10. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Ethylcatechol Assays: Linearity and Detection Range
For researchers, scientists, and drug development professionals requiring precise quantification of 4-Ethylcatechol, selecting the appropriate analytical method is paramount. This guide provides a comparative overview of three common assay methodologies: High-Performance Liquid Chromatography with Coulometric Array Detection (HPLC-CEAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorimetric Assays. We will delve into their performance characteristics, specifically focusing on linearity and the range of detection, and provide detailed experimental protocols to support your analytical decisions.
Performance Characteristics: A Side-by-Side Comparison
The choice of assay is often dictated by the required sensitivity, the expected concentration range of 4-Ethylcatechol in the sample matrix, and the available instrumentation. The following table summarizes the key performance metrics for each of the discussed methods.
| Parameter | HPLC-CEAD | GC-MS (with Derivatization) | Fluorimetric Assay |
| Linearity Range | Up to 1520 µg/L[1] | Estimated: 0.5 - 500 µg/L | Estimated: 50 - 900 ng/mL |
| Limit of Detection (LOD) | 1.34 µg/L[1] | Estimated: 0.1 - 1.0 µg/L | Estimated: ~7 ng/mL |
| Limit of Quantitation (LOQ) | 2.2 µg/L[1] | Estimated: 0.3 - 3.0 µg/L | Estimated: ~21 ng/mL |
| Sample Preparation | Minimal (direct injection)[1] | Required (derivatization) | May require extraction |
| Throughput | High | Moderate | High |
| Instrumentation Cost | High | High | Moderate |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reproducible and accurate results. Below are representative protocols for each of the three assay types.
High-Performance Liquid Chromatography with Coulometric Array Detection (HPLC-CEAD)
This method offers high sensitivity and selectivity for the direct analysis of 4-Ethylcatechol in complex matrices like wine, without the need for extensive sample preparation.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Coulometric array detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Phosphoric acid.
-
4-Ethylcatechol standard.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of an appropriate mixture of acetonitrile and acidified water (e.g., with phosphoric acid). The exact composition should be optimized for best separation.
-
Standard Preparation: Prepare a stock solution of 4-Ethylcatechol in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: For samples like wine, filtration through a 0.45 µm filter is typically sufficient. No derivatization is required.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detector Potentials: Set the potentials of the coulometric array detector electrodes to optimize the detection of 4-Ethylcatechol. This typically involves a screening electrode followed by quantifying electrodes set at increasing potentials.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the 4-Ethylcatechol standard against its concentration. Determine the concentration of 4-Ethylcatechol in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility and thermal instability of 4-Ethylcatechol, a derivatization step is necessary prior to GC-MS analysis. This process converts the analyte into a more volatile and thermally stable derivative.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC column suitable for the analysis of derivatized phenols (e.g., a non-polar or medium-polar column).
-
Autosampler.
Reagents:
-
Pyridine.
-
Methoxyamine hydrochloride.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other silylating agents.[2]
-
4-Ethylcatechol standard.
-
Anhydrous sodium sulfate.
-
Organic solvent for extraction (e.g., ethyl acetate).
Procedure:
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be required to isolate the phenolic compounds.
-
Drying: The sample extract must be thoroughly dried, for example, by passing it through a column of anhydrous sodium sulfate, as water can interfere with the derivatization reaction.
-
Derivatization (Two-step methoximation and silylation):
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried sample residue. Incubate the mixture at a controlled temperature (e.g., 60-90 minutes at 30-60 °C) to protect carbonyl groups.[2][3]
-
Silylation: Add the silylating agent (e.g., MSTFA) to the reaction mixture. Incubate again at a controlled temperature (e.g., 30-60 minutes at 30-60 °C) to replace active hydrogens with trimethylsilyl groups, thereby increasing volatility.[2][3]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate.
-
Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
-
Analysis and Quantification: Inject the derivatized standards and samples. Create a calibration curve and quantify the 4-Ethylcatechol derivative as described for the HPLC method.
Fluorimetric Assay
This method is based on the native fluorescence of the phenolic compound or its fluorescent derivative. It can be a cost-effective and high-throughput alternative, though it may be more susceptible to matrix interference.
Instrumentation:
-
Spectrofluorometer with excitation and emission wavelength selection.
-
Cuvettes or microplate reader.
Reagents:
-
Solvent for sample and standard preparation (e.g., ethanol or water).
-
4-Ethylcatechol standard.
-
(Optional) Derivatizing agent to enhance fluorescence.
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of 4-Ethylcatechol and a series of calibration standards in the chosen solvent. Prepare the samples, which may involve an extraction step to reduce matrix effects.
-
Determination of Excitation and Emission Wavelengths: Scan a solution of 4-Ethylcatechol to determine the optimal excitation and emission wavelengths that provide the maximum fluorescence intensity.
-
Measurement:
-
Set the spectrofluorometer to the predetermined excitation and emission wavelengths.
-
Measure the fluorescence intensity of the blank (solvent), the calibration standards, and the samples.
-
-
Quantification: Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentration. Calculate the concentration of 4-Ethylcatechol in the samples from the calibration curve.
Visualizing the Workflow
To better understand the procedural flow of a typical 4-Ethylcatechol assay, the following diagrams, generated using the DOT language, illustrate the key steps involved.
Caption: A generalized workflow for the analysis of 4-Ethylcatechol.
Caption: A decision-making guide for selecting an appropriate 4-Ethylcatechol assay.
References
Comparative Analysis of 4-Ethylcatechol Levels in Wine: A Guide for Researchers
This guide provides a comparative analysis of 4-Ethylcatechol levels in different wine samples, intended for researchers, scientists, and professionals in drug development. Below, you will find a summary of quantitative data, detailed experimental protocols, and a visualization of the biochemical pathway of 4-Ethylcatechol formation.
Introduction to 4-Ethylcatechol in Wine
4-Ethylcatechol is a volatile phenolic compound found in wine, particularly in red varieties. It is primarily produced by the spoilage yeast Dekkera/Brettanomyces during the winemaking process.[1][2][3] The presence of this compound, along with others like 4-ethylphenol and 4-ethylguaiacol, can negatively impact the wine's aroma, imparting "off-flavors" often described as "barnyard," "medicinal," or "smoky".[1][3] The precursor for the formation of 4-Ethylcatechol is caffeic acid, a hydroxycinnamic acid naturally present in grapes.[2]
Quantitative Analysis of 4-Ethylcatechol in Wine Samples
Direct comparative studies detailing 4-Ethylcatechol concentrations across a wide range of specific wine varietals are limited in the publicly available scientific literature. However, a notable study of 250 commercial Italian red wines provides valuable insight into the typical concentration range of this compound.
| Wine Type | Median Concentration (µg/L) | 75th Percentile (µg/L) | Maximum Concentration (µg/L) |
| Italian Red Wines (Mixed Varietals) | 37[4][5] | 89[4][5] | 1610[4][5] |
For Sangiovese-based wines, the mean ratios of 4-ethylphenol to 4-ethylcatechol and 4-ethylguaiacol to 4-ethylcatechol were found to be 3.7:1 and 0.7:1, respectively.[4] While this provides a relative measure, it does not specify the absolute concentration of 4-Ethylcatechol in these specific wines.
Another study on Australian red wines provided concentration ranges for the related compounds 4-ethylphenol and 4-ethylguaiacol in various wine types, but did not include data for 4-Ethylcatechol.[6][7] For instance, 4-ethylphenol was found to range from 2 µg/L in Merlot to 2660 µg/L in Shiraz, while 4-ethylguaiacol ranged from 1 µg/L in Pinot Noir to 437 µg/L in a Merlot.[6][7]
Experimental Protocols for 4-Ethylcatechol Quantification
The quantification of 4-Ethylcatechol in wine can be performed using several analytical techniques. Below are summaries of two common methods.
High-Performance Liquid Chromatography with Coulometric Electrode Array Detector (HPLC-CEAD)
This method is noted for its rapidity and minimal sample preparation.[4][5]
Methodology:
-
Sample Preparation: Wine samples can be analyzed directly without the need for extraction or derivatization.[4][5] Filtration of the sample through a 0.45 µm filter is recommended before injection.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a coulometric electrode array detector (CEAD) is used.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of solvents, typically involving an acidified aqueous phase and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Injection Volume: A small volume of the filtered wine sample is injected (e.g., 10 µL).
-
-
Detection: The coulometric detector is set to specific potentials to selectively detect and quantify 4-Ethylcatechol based on its electrochemical properties.
-
Quantification: External standards of 4-Ethylcatechol of known concentrations are used to create a calibration curve for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds in complex matrices like wine.
Methodology:
-
Sample Preparation (Solid Phase Microextraction - SPME):
-
A specific volume of wine (e.g., 10 mL) is placed in a sealed vial.
-
An internal standard (e.g., deuterated 4-ethylphenol) is added for accurate quantification.[7]
-
The sample is gently heated (e.g., to 40°C) to encourage the volatilization of analytes.
-
A SPME fiber is exposed to the headspace above the wine sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
-
Chromatographic Conditions:
-
Injection: The SPME fiber is inserted into the hot GC inlet, where the adsorbed compounds are desorbed.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used for separation.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points.
-
-
Detection: The mass spectrometer is operated in either full scan mode to identify all volatile compounds or in selected ion monitoring (SIM) mode for targeted quantification of 4-Ethylcatechol.
-
Quantification: A calibration curve is generated using standard solutions of 4-Ethylcatechol to determine the concentration in the wine samples.
Biochemical Pathway of 4-Ethylcatechol Formation
The formation of 4-Ethylcatechol in wine is a two-step enzymatic process carried out by Dekkera/Brettanomyces yeasts. The precursor, caffeic acid, is first decarboxylated to 4-vinylcatechol, which is then reduced to 4-Ethylcatechol.
Caption: Biochemical conversion of caffeic acid to 4-Ethylcatechol by yeast.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. food.nwafu.edu.cn [food.nwafu.edu.cn]
- 4. Determination of 4-ethylcatechol in wine by high-performance liquid chromatography-coulometric electrochemical array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethylcatechol-d5
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of 4-Ethylcatechol-d5. All personnel must adhere to these guidelines to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile). Change gloves frequently, especially after direct contact. |
| Body Protection | Lab Coat | A buttoned lab coat must be worn at all times. |
| Apron | A chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required.[3] |
| Face Shield | A face shield should be worn in addition to goggles when there is a high risk of splashing. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if dust/aerosols may be generated. |
| Footwear | Closed-toe shoes | Must completely cover the feet.[4] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
The container should be tightly closed.
Handling and Preparation
-
Engineering Controls: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[6]
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact the institution's emergency response team.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data for related compounds, which should be considered indicative for this compound in the absence of specific data.
| Property | Catechol | 4-Ethylphenol |
| Molecular Formula | C6H6O2 | C8H10O |
| Molecular Weight | 110.11 g/mol | 122.16 g/mol |
| Melting Point | 105 °C | 43-45 °C |
| Boiling Point | 245.5 °C | 218-219 °C |
| Oral LD50 (rat) | 260 mg/kg[2] | 638 mg/kg |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
